molecular formula C10H5O9S3-3 B221284 1,3,5-Naphthalenetrisulfonate

1,3,5-Naphthalenetrisulfonate

Cat. No.: B221284
M. Wt: 365.3 g/mol
InChI Key: INMHJULHWVWVFN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Naphthalenetrisulfonate, provided as its trisodium salt (CAS 10533-44-5), is a synthetic, water-soluble organic compound belonging to the class of naphthalene sulfonates . It is characterized as a white powder with a molecular formula of C 10 H 5 Na 3 O 9 S 3 and a molecular weight of 434.31 g/mol . This compound is a key research tool in biochemical studies, primarily for its established role as an inhibitor of Fibroblast Growth Factor 1 (FGF1) . The FGF signaling pathway is a critical regulator of processes such as cell survival, division, and angiogenesis (the formation of new blood vessels) . By competing with heparin and disrupting the formation of the FGF-receptor complex, 1,3,5-Naphthalenetrisulfonate can effectively suppress FGF-mediated mitogenic activity . This mechanism makes it a valuable compound for investigating tumor growth and intra-tumoral angiogenesis in cancer research, as related naphthalenetrisulfonate compounds have been shown to inhibit glioma growth by disrupting these autocrine and paracrine signaling pathways . Consequently, this reagent is of significant interest in the development of novel anti-angiogenic and anti-tumoral strategies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,3,5-trisulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5O9S3-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Architecture of Naphthalenetrisulfonate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) and its isomer 1,3,6-naphthalenetrisulfonate (1,3,6-NTS) .

Executive Summary

In the landscape of aromatic sulfonates, the distinction between the 1,3,5- and 1,3,6- isomers of naphthalenetrisulfonic acid is governed by the competition between kinetic and thermodynamic control during sulfonation.

  • 1,3,5-NTS (Kinetic Product): Characterized by a high "alpha" substitution load (positions 1, 5), creating a specific steric cleft useful in chiral resolution and specific ion-pairing.

  • 1,3,6-NTS (Thermodynamic Product): Characterized by increased "beta" substitution (positions 3, 6), offering higher thermal stability and solubility profiles distinct from the 1,3,5 isomer.

This guide analyzes their structural divergence, synthesis pathways, and utility as counterions in pharmaceutical development and chromatographic resolution.

Molecular Architecture & Sterics

The naphthalene ring system consists of two fused benzene rings. The reactivity and stability of the sulfonate groups (


) depend heavily on their position:
  • 
    -positions (1, 4, 5, 8):  Sterically hindered (peri-interaction) but kinetically favored for initial electrophilic attack.
    
  • 
    -positions (2, 3, 6, 7):  Sterically accessible and thermodynamically stable.
    
Structural Comparison Table
Feature1,3,5-Naphthalenetrisulfonate 1,3,6-Naphthalenetrisulfonate
Substitution Pattern

(1, 3, 5)

(1, 3, 6)
Symmetry

(Plane of symmetry possible depending on conformation)

(Asymmetric distribution)
Thermodynamic Stability Lower : Contains two

-sulfonates. Susceptible to desulfonation or rearrangement at high T.
Higher : Contains two

-sulfonates. The "terminal" product of high-temp sulfonation.
Hydrophobicity (LogP) Slightly lower (more compact hydration shell around

groups).
Slightly higher (better dispersal of charge).
Primary Precursor 1,5-naphthalenedisulfonic acid (Armstrong's Acid).1,6-naphthalenedisulfonic acid or direct high-temp sulfonation.
Vector Analysis
  • 1,3,5-NTS: The sulfonate groups at 1 and 5 are on opposite rings but occupy the same "vertical" hemisphere of the molecule. This creates a distinct anionic "face" and a hydrophobic "face," making it an excellent agent for

    
    -
    
    
    
    stacking interactions
    in capillary electrophoresis resolutions.
  • 1,3,6-NTS: The sulfonates are more evenly distributed around the ring periphery (1-alpha, 3-beta, 6-beta). This reduces the dipole moment anisotropy compared to the 1,3,5 isomer, affecting its crystal packing and solubility as a pharmaceutical counterion.

Synthesis & Thermodynamics (The "Why")

The formation of these isomers is a classic example of orientation control in aromatic substitution.

The Sulfonation Network

Sulfonation is reversible. At lower temperatures, the reaction is irreversible (kinetic control), favoring


-substitution. At higher temperatures, reversibility allows the sulfonate group to migrate to the more stable 

-position (thermodynamic control).
  • Pathway to 1,3,5-NTS: Requires starting with 1,5-naphthalenedisulfonic acid (formed kinetically from naphthalene).[1] Further sulfonation must be performed at controlled temperatures (

    
    ) to place the third group at position 3 without rearranging the existing 
    
    
    
    -groups.
  • Pathway to 1,3,6-NTS: Can be formed by sulfonating 1,6-naphthalenedisulfonic acid . Alternatively, high-temperature sulfonation (

    
    ) of naphthalene or lower sulfonates drives the mixture toward the 1,3,6-isomer because the 1,6-substitution pattern minimizes steric strain compared to the 1,5-pattern.
    
Visualization: Sulfonation Pathway

SulfonationPath Naph Naphthalene NS1 1-NS (Kinetic) Naph->NS1 Low T (<60°C) NS2 2-NS (Thermodynamic) Naph->NS2 High T (>160°C) NDS15 1,5-NDS (Armstrong's Acid) NS1->NDS15 Oleum, Low T NDS16 1,6-NDS NS1->NDS16 Oleum, Med T NS2->NDS16 Sulfonation NTS135 1,3,5-NTS (Kinetic Tris) NDS15->NTS135 Oleum, 90°C (Meta attack) NTS136 1,3,6-NTS (Thermo Tris) NDS16->NTS136 Oleum, >140°C (Rearrangement/Attack) NTS135->NTS136 Isomerization (Very High T)

Figure 1: Sulfonation network showing the divergence between kinetic (1,3,5) and thermodynamic (1,3,6) pathways.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Sodium Salt)

Target: Kinetic control to preserve the 1,5-substitution pattern.

Reagents:

  • 1,5-Naphthalenedisulfonic acid, disodium salt (99% purity).

  • Fuming sulfuric acid (Oleum, 20%

    
    ).
    
  • Sodium chloride (for salting out).

Methodology:

  • Preparation: Charge a glass-lined reactor with 20% oleum. Cool to 20°C.

  • Addition: Slowly add 1,5-naphthalenedisulfonic acid over 2 hours. Critical: Maintain internal temperature

    
     to prevent rearrangement to the 1,6-isomer.
    
  • Reaction: Heat the mixture to 90°C–95°C . Hold for 6 hours.

    • Why: This temperature is sufficient to activate the meta-position (pos 3) for sulfonation but low enough to prevent desulfonation of the

      
      -groups.
      
  • Quench: Pour the reaction mass onto crushed ice/water mixture.

  • Isolation: Neutralize with

    
     to remove excess sulfate as gypsum (filter off). Treat filtrate with 
    
    
    
    to convert to sodium salt.
  • Purification: Evaporate to concentrate and salt out with NaCl. Recrystallize from water/ethanol.

Protocol B: Analytical Separation (Capillary Electrophoresis)

Target: Distinguish isomers in a mixture.[2]

System: Agilent 7100 CE or equivalent. Detection: UV-Diode Array at 214 nm (amide bond/sulfonate absorption) and 254 nm (aromatic).

Conditions:

Parameter Setting

| Capillary | Fused silica, 50


 ID 

60 cm effective length. | | Buffer | 50 mM Phosphate buffer, pH 2.5. | | Additive | 30 mM

-Cyclodextrin
or 5 mM 1,4-diaminobutane . | | Voltage | -25 kV (Reverse polarity if using cationic additives) or +25 kV. | | Temperature | 25°C. |[3]

Mechanism: The 1,3,5-isomer forms a stronger inclusion complex with


-cyclodextrin due to its specific geometry, altering its electrophoretic mobility significantly compared to the 1,3,6-isomer.

Pharmaceutical & Industrial Applications[4][5][6]

Salt Selection (Counterions)

While less common than mesylates or tosylates, naphthalenetrisulfonates are used when a drug substance is:

  • Highly Lipophilic: The trisulfonate anion adds significant hydrophilicity, aiding dissolution.

  • Basic (Multiple sites): A trivalent anion can stoichiometrically pair with three cationic sites on a drug (or 3 moles of drug), creating a high-MW salt with unique packing properties.

  • 1,3,6-NTS Preference: Generally preferred over 1,3,5-NTS for salt screens because its higher thermodynamic stability minimizes the risk of disproportionation or isomeric impurity during API processing.

Stabilizers
  • 1,3,6-NTS: Widely used to stabilize diazonium salts in the dye industry.[4] The bulky, electron-withdrawing nature of the anion prevents premature decomposition of the diazo group.

Chromatographic Additives

Both isomers are used as ion-pairing agents in HPLC and CE.

  • They act as "molecular wedges," interacting with analytes via

    
    -
    
    
    
    stacking.
  • Selectivity: 1,3,5-NTS is often more selective for planar analytes due to the "face" created by the 1,5-substitution.

References

  • Synthesis of Naphthalene Trisulfonic Acids:Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
  • Capillary Electrophoresis Separation: Kodama, S., et al. (2004). "Separation and migration behavior of positional and structural naphthalenesulfonate isomers by cyclodextrin-mediated capillary electrophoresis." Journal of Chromatography A.

  • Isomer Stability & Rearrangement:Cerfontain, H. (1968).
  • 1,3,5-NTS Synthesis Patent: CN101348450A. "Preparation method for 1,3,5-naphthalene trisulfonic acid."

  • 1,3,6-NTS Industrial Process: US Patent 4180521A.[5] "Process for the preparation of naphthalene-1,3,6-trisulphonic acid."

Sources

Thermodynamic Stability of Naphthalenetrisulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability of naphthalenetrisulfonate (NTS) derivatives, focusing on the interplay between steric strain, electronic effects, and reversible sulfonation kinetics.[1] It is designed for researchers in process chemistry and pharmaceutical development.

Core Thermodynamic Principles

The stability of naphthalenetrisulfonic acids is governed by the reversibility of the sulfonation reaction.[2][3][4] Unlike many electrophilic aromatic substitutions, sulfonation is reversible at elevated temperatures (


).[1] This allows the system to transition from kinetically favored  isomers (formed fastest) to thermodynamically favored  isomers (lowest energy).[2][4]
Steric Strain & Peri-Interactions

The primary determinant of instability in naphthalene derivatives is peri-interaction (steric crowding between substituents at positions 1 and 8, or 4 and 5).

  • 
    -positions (1, 4, 5, 8):  Sulfonic acid groups here suffer from significant steric repulsion with the adjacent proton or substituent in the peri-position.
    
  • 
    -positions (2, 3, 6, 7):  These positions are sterically unencumbered and thermodynamically preferred.[1][5]
    

Thermodynamic Rule: Isomers with the fewest


-substituents and zero peri-sulfonate interactions are the most stable.
Isomer Stability Hierarchy

Based on experimental desulfonation kinetics and lattice energy calculations, the stability ranking for trisulfonated isomers is:

RankIsomerStructure AnalysisStability Rationale
1 (Highest) 1,3,6-NTS Substituents at 1 (

), 3 (

), 6 (

).[5]
Only one

-group.[5] No direct sulfonate-sulfonate peri-interaction.[5] Derived from the stable 2,7-NDS or 1,6-NDS lineages.
2 (Intermediate) 1,3,7-NTS Substituents at 1 (

), 3 (

), 7 (

).[1][5]
Similar to 1,3,6 but slightly higher energy due to electronic effects of the 1,7-relationship.[1]
3 (Lowest) 1,3,5-NTS Substituents at 1 (

), 3 (

), 5 (

).[1][5]
Two

-groups. The 1,5-relationship creates significant peri-strain (though less than 1,8). Prone to rapid desulfonation at position 5.[5]

Mechanistic Pathways: Kinetic vs. Thermodynamic Control[2][4][5][6]

The synthesis and degradation of NTS derivatives follow a "sulfonation ladder." High temperatures drive the reaction down the ladder (desulfonation) or across to more stable isomers (isomerization).

Reaction Pathway Diagram

The following diagram illustrates the connectivity between naphthalene precursors and the trisulfonated products, highlighting the "Armstrong's Acid" (1,5-NDS) bottleneck.

NTS_Pathways cluster_Mono Mono-Sulfonation (Kinetic) cluster_Di Di-Sulfonation cluster_Tri Tri-Sulfonation Naph Naphthalene NSA1 1-NSA (Kinetic, α) Naph->NSA1 < 80°C NSA2 2-NSA (Thermodynamic, β) Naph->NSA2 > 160°C NSA1->NSA2 Isomerization (H+) NDS15 1,5-NDS (Unstable) NSA1->NDS15 Low T NDS16 1,6-NDS (Intermediate) NSA1->NDS16 Med T NDS27 2,7-NDS (Stable) NSA2->NDS27 High T NTS135 1,3,5-NTS (Less Stable) NDS15->NTS135 Sulfonation NTS136 1,3,6-NTS (Most Stable) NDS16->NTS136 Sulfonation NTS135->NDS15 Hydrolysis (>200°C) NTS136->NDS16 Hydrolysis (>300°C)

Figure 1: Reaction network showing the derivation of 1,3,5-NTS and 1,3,6-NTS.[1][5] Note the higher thermal threshold required to hydrolyze 1,3,6-NTS.[1]

Hydrolytic Instability Mechanism

In aqueous acidic media (common in drug formulations or geothermal tracers), NTS derivatives degrade via protiodesulfonation .[1][5]

  • Protonation: The aromatic ring is protonated at the carbon bearing the sulfonate group (ipso-attack).

  • Sigma Complex: A Wheland intermediate forms.[5]

  • Elimination:

    
     (or 
    
    
    
    ) is ejected, restoring aromaticity but losing the functional group.[5]
  • Critical Insight: The activation energy for protonation is lower at

    
    -positions (1,3,5-NTS) due to relief of steric strain in the transition state. Thus, 1,3,5-NTS desulfonates ~50-100°C lower than 1,3,6-NTS. [1]
    

Experimental Validation Protocols

To verify the stability of a specific NTS derivative (e.g., for use as a drug counter-ion), use the following self-validating protocols.

Accelerated Thermal Stress Testing (Ampoule Method)

This method determines the absolute thermal ceiling of the molecule.

Protocol:

  • Preparation: Dissolve NTS salt (1000 ppm) in deoxygenated phosphate buffer (pH 7.0) and 0.1 M HCl (pH 1.0).

  • Containment: Transfer 2 mL aliquots into quartz glass ampoules. Purge headspace with Argon for 5 mins. Flame seal.

  • Incubation: Place ampoules in a GC oven or autoclave.

    • Ramp: 100°C to 350°C in 25°C increments.[5]

    • Hold time: 24 hours per temperature point.

  • Analysis: Quench ampoules in ice water. Open and analyze via HPLC (see 3.2).

  • Data Processing: Plot % Recovery vs. Temperature. Define

    
     (temperature of 5% degradation).
    
Ion-Pair HPLC Quantification

Standard reverse-phase HPLC fails to retain highly polar NTS anions.[5] Ion-Pair Chromatography (IPC) is required.

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).[1][5]

  • Mobile Phase A: 25 mM Phosphate buffer (pH 7.0) + 5 mM Tetrabutylammonium bromide (TBAB).

  • Mobile Phase B: Acetonitrile + 5 mM TBAB.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: Fluorescence (Excitation: 290 nm, Emission: 330 nm).[1] Note: Fluorescence is 100x more sensitive than UV for naphthalene derivatives.

Pharmaceutical Implications[1][7]

Counter-Ion Selection

When using NTS as a counter-ion for basic drugs:

  • Preferred: 1,3,6-Naphthalenetrisulfonate .[1][5] Its high symmetry and thermodynamic stability prevent disproportionation or desulfonation during milling, spray drying, or autoclaving.[1]

  • Avoid: 1,3,5-Naphthalenetrisulfonate (unless specific biological activity is required, e.g., suramin analogues).[1][5] It poses a risk of generating trace naphthalene-disulfonic acids (genotoxic impurities) upon long-term storage in acidic formulations.

Polymorphism & Hydrates

NTS salts are prone to forming channel hydrates due to the large hydrophobic naphthalene core and hydrophilic sulfonate "hooks."

  • Recommendation: Perform Dynamic Vapor Sorption (DVS) on all NTS salts. 1,3,6-NTS trisodium salt typically forms a stable hexahydrate that is resistant to dehydration until >120°C.[1][5]

References

  • Geothermal Stability of Naphthalene Sulfonates: Title: The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330°C. Source:Geothermics / ResearchGate.[5] URL:[Link]

  • Isomerization Mechanisms: Title: Thermodynamic vs Kinetic Sulphonation of Naphthalene.[2][5][6] Source: Chemistry Stack Exchange / ECHEMI.[5] URL:[Link]

  • Analytical Protocols (IPC-HPLC): Title: Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Source:Journal of Chromatography A. URL:[Link]

Sources

Supramolecular Architectures of 1,3,5-Naphthalenetrisulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) represents a high-symmetry (


 or pseudo-

) anionic tecton in supramolecular chemistry. Unlike its dicarboxylate or disulfonate counterparts, 1,3,5-NTS offers a unique combination of high charge density (3-) and a rigid naphthalene core, making it an ideal candidate for constructing robust hydrogen-bonded organic frameworks (HOFs), intercalating into Layered Double Hydroxides (LDHs), and serving as a shape-selective guest in anion recognition systems. This guide details the structural role of 1,3,5-NTS, providing validated protocols for its utilization in crystal engineering and materials science.

The Guanidinium-Sulfonate (GS) Synthon: Engineering 2D Architectures

The interaction between the guanidinium cation (


) and the sulfonate anion (

) is one of the most persistent supramolecular synthons. The 1,3,5-NTS anion, with its triangular disposition of sulfonate groups, is topologically distinct from linear linkers (like 1,5-naphthalenedisulfonate), allowing for the formation of complex hexagonal networks.
Mechanism of Assembly

The assembly is driven by charge-assisted hydrogen bonds (


). The 

-symmetric guanidinium ion acts as a donor, while the sulfonate oxygen atoms act as acceptors.
  • Stoichiometry: The 1:3 charge ratio (NTS

    
     : 3 G
    
    
    
    ) necessitates a specific packing motif where three guanidinium ions satisfy the coordination sphere of one trisulfonate.
  • Topology: Unlike the "brick-wall" sheets formed by disulfonates, 1,3,5-NTS tends to promote quasi-hexagonal (honeycomb) sheet topologies. These sheets often stack via

    
     interactions between the naphthalene cores, creating 1D channels potentially occupied by solvent molecules.
    
Visualization of the GS Network

The following diagram illustrates the logic of the Guanidinium-Sulfonate assembly using the 1,3,5-NTS core.

GS_Network NTS 1,3,5-Naphthalenetrisulfonate (3- Anion, H-Bond Acceptor) HBond Charge-Assisted H-Bonding (N-H...O) NTS->HBond Guanidinium Guanidinium Cation (1+ Cation, H-Bond Donor) Guanidinium->HBond Sheet 2D Quasi-Hexagonal Sheet HBond->Sheet Self-Assembly Stacking Pi-Pi Stacking (Inter-layer) Sheet->Stacking Layering Channel 1D Solvent Channels Stacking->Channel Void Formation

Figure 1: Logic flow for the formation of Guanidinium-Sulfonate porous networks.

Intercalation in Layered Double Hydroxides (LDHs)[1][2][3][4]

1,3,5-NTS is a potent pillaring agent for Layered Double Hydroxides (e.g., Mg-Al LDHs). Its high charge (3-) results in a strong electrostatic attraction to the cationic brucite-like layers, while its bulky naphthalene core expands the interlayer spacing (basal spacing,


).
Structural Impact

When intercalated, 1,3,5-NTS typically adopts a parallel or tilted orientation relative to the hydroxide layers to maximize electrostatic interaction while minimizing steric strain.

  • Basal Spacing Expansion: Intercalation of naphthalene sulfonates typically expands the LDH basal spacing from ~8.9 Å (for nitrate/carbonate) to 16–20 Å , depending on the tilt angle.

  • Anion Exchange Preference: Due to the "chelate effect" of the trivalent charge, 1,3,5-NTS displaces monovalent anions (

    
    , 
    
    
    
    ) and even divalent anions (
    
    
    ) under controlled hydrothermal conditions.
Synthesis Protocol: Coprecipitation Method

This protocol yields Mg-Al LDH intercalated with 1,3,5-NTS.

Reagents:

  • 1,3,5-Naphthalenetrisulfonic acid trisodium salt (Commercial or synthesized via sulfonation).

  • NaOH (2M solution).

Workflow:

  • Solution A: Dissolve

    
     and 
    
    
    
    salts (molar ratio 2:1 or 3:1) in deionized water.[1]
  • Solution B: Dissolve 1,3,5-NTS trisodium salt in deionized water (1.5x stoichiometric excess relative to Al).

  • Precipitation: Add Solution A dropwise to Solution B under vigorous stirring under

    
     atmosphere (to exclude 
    
    
    
    ).
  • pH Control: Simultaneously add NaOH solution to maintain pH at 10.0 ± 0.2 .

  • Aging: Age the slurry at 65°C for 24 hours . This hydrothermal step promotes crystallinity and uniform anion ordering.

  • Isolation: Centrifuge, wash with decarbonated water (3x) and ethanol (1x), and dry at 60°C.

LDH_Synthesis MetalSalts Mg/Al Nitrates (Solution A) Mixing Coprecipitation pH 10.0, N2 atm MetalSalts->Mixing NTS_Sol 1,3,5-NTS Na Salt (Solution B) NTS_Sol->Mixing Aging Hydrothermal Aging 65°C, 24h Mixing->Aging Product NTS-Intercalated LDH (Expanded Layers) Aging->Product

Figure 2: Coprecipitation workflow for synthesizing NTS-intercalated Layered Double Hydroxides.

Anion Recognition and Separation

The rigid geometry of 1,3,5-NTS makes it a specific target for macrocyclic receptors. In biological and environmental analysis, separating 1,3,5-NTS from its isomers (1,3,6- or 1,3,7-NTS) is critical.

Host-Guest Chemistry
  • Cyclodextrins (CDs): Modified

    
    -cyclodextrins (e.g., steroid-modified CDs) show selective binding to naphthalene sulfonates.[2] The 1,3,5-isomer, being more sterically crowded than the linear 1,5-isomer, often exhibits distinct binding constants (
    
    
    
    ), allowing for chromatographic separation.
  • Polyammonium Macrocycles: Receptors containing multiple ammonium/guanidinium groups recognize 1,3,5-NTS via charge matching. The

    
     symmetry of the anion matches 
    
    
    
    symmetric hosts, leading to high-affinity complexes (
    
    
    in aqueous media).

Table 1: Comparative Properties of Naphthalene Sulfonates in Supramolecular Systems

Property1,5-Naphthalenedisulfonate (1,5-NDS)1,3,5-Naphthalenetrisulfonate (1,3,5-NTS)
Symmetry

(Centrosymmetric)
Pseudo-

/

Charge 2-3-
GS Network Topology Brick-wall / BilayerQuasi-Hexagonal / Honeycomb
LDH Intercalation Moderate affinity, lower layer expansionHigh affinity, high layer expansion (rigid disc)
Primary Use Pillaring agent, drug counter-ionTecton for high-symmetry networks, pH indicator

References

  • Guanidinium-Sulfonate Networks

    • Ward, M. D. (2008). Guanidinium organosulfonate hydrogen-bonded frameworks. Science.

  • LDH Intercalation

    • Kameda, T., et al. (2010).[3] Preparation of Mg–Al layered double hydroxides intercalated with 1,3,6-naphthalenetrisulfonate. Solid State Sciences. (Note: Describes the 1,3,6 isomer protocol, applicable to 1,3,5).

  • Anion Recognition

    • Liu, Y., et al. (2006).[4] Organic anion recognition of naphthalenesulfonates by steroid-modified beta-cyclodextrins. PubMed.

  • Physical Properties

    • PubChem. 1,3,5-Naphthalenetrisulfonic acid.

Sources

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 1,3,5-Naphthalenetrisulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1,3,5-naphthalenetrisulfonic acid from naphthalene. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method to produce this key chemical intermediate. We will delve into the underlying chemical principles, present a validated, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques. The synthesis follows a strategic two-stage process, beginning with the formation of a 1,5-naphthalenedisulfonate intermediate, which is then further sulfonated to the desired 1,3,5-trisulfonate product. This method is designed to maximize yield and purity by carefully controlling reaction conditions.

Scientific Principles and Rationale

The synthesis of a specific naphthalenetrisulfonic acid isomer is a challenge due to the complex nature of electrophilic aromatic sulfonation on the naphthalene ring. The position of sulfonation is highly dependent on reaction conditions, particularly temperature.

1.1. Electrophilic Aromatic Sulfonation: The core reaction is the electrophilic attack of sulfur trioxide (SO₃), or its protonated form, on the electron-rich naphthalene ring. In fuming sulfuric acid (oleum), SO₃ is present in high concentrations and acts as the primary electrophile. The reaction is reversible, a critical aspect that allows for thermodynamic control.[1]

1.2. Kinetic vs. Thermodynamic Control: The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic product control.[1][2]

  • Kinetic Control (Low Temperature, < 80°C): At lower temperatures, sulfonation preferentially occurs at the C1 (alpha) position, yielding naphthalene-1-sulfonic acid. This position is more activated and the reaction proceeds faster.[2]

  • Thermodynamic Control (High Temperature, > 160°C): At higher temperatures, the more sterically hindered but more stable naphthalene-2-sulfonic acid (beta-product) is favored. The reversibility of the reaction allows the initially formed kinetic product to revert to naphthalene and then form the more stable thermodynamic product.[1]

To achieve the 1,3,5-trisubstitution pattern, the reaction must be guided through specific intermediates. Direct trisulfonation of naphthalene under a single set of conditions often leads to a complex mixture of isomers, including the 1,3,6-isomer.[3][4] The most effective strategy, as outlined in the patent literature, involves a two-stage approach where 1,5-naphthalenedisulfonic acid is first formed and then subjected to a third sulfonation.[5][6] The 1,5-disulfonate intermediate directs the third sulfonic acid group to the C3 position.

Reaction Pathway Overview

G Naphthalene Naphthalene Intermediate 1,5-Naphthalenedisulfonic Acid (Intermediate) Naphthalene->Intermediate Stage 1 SO₃ / Inert Solvent -10°C to -5°C Product 1,3,5-Naphthalenetrisulfonic Acid (Final Product) Intermediate->Product Stage 2 Oleum / H₂SO₄ 90°C to 100°C

Caption: Overall synthetic pathway from naphthalene to the target compound.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the 1,5-disulfonated intermediate and its subsequent conversion to 1,3,5-naphthalenetrisulfonic acid.

2.1. Materials and Reagents

ReagentCAS No.Molecular Wt.Key Properties
Naphthalene91-20-3128.17 g/mol Flammable solid, sublimes easily[7]
Sulfur Trioxide (SO₃)7446-11-980.06 g/mol Highly corrosive, reacts violently with water
Methylene Chloride (DCM)75-09-284.93 g/mol Inert solvent, volatile
Anhydrous Sulfuric Acid (98-100%)7664-93-998.08 g/mol Highly corrosive, strong dehydrating agent
Fuming Sulfuric Acid (Oleum, 65%)8014-95-7VariableHighly corrosive, releases SO₃ fumes

2.2. Equipment

  • Three-necked round-bottom flask (1 L or appropriate size)

  • Mechanical stirrer with a sickle-shaped PTFE blade

  • Dropping funnels (2)

  • Internal thermometer

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle and temperature controller

  • Ice bath and/or cryo-cooler

  • Distillation apparatus

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

2.3. Safety Precautions

  • Hazard Warning: This procedure involves highly corrosive and reactive chemicals. Concentrated sulfuric acid, oleum, and sulfur trioxide can cause severe chemical burns upon contact. Inhalation of SO₃ fumes can cause severe respiratory damage.

  • Personal Protective Equipment (PPE): Always wear a full-face shield, safety goggles, an acid-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).

  • Ventilation: All steps must be performed inside a certified chemical fume hood with excellent ventilation.

  • Quenching: Keep a container of sodium bicarbonate or other suitable neutralizing agent readily available to handle spills. Reactions with sulfuric acid and oleum are highly exothermic, especially when in contact with water.

Part A: Synthesis of 1,5-Naphthalenedisulfonic Acid Intermediate

This stage focuses on the low-temperature disulfonation of naphthalene to favor the formation of the 1,5-isomer.

Procedure:

  • Setup: Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, internal thermometer, and two dropping funnels. Protect the system from atmospheric moisture with drying tubes.

  • Initial Charge: Charge the flask with 450 g of methylene chloride and begin stirring. Cool the flask to between -10°C and -5°C using an appropriate cooling bath.

  • Reagent Addition:

    • In one dropping funnel, place a solution of 64 g (0.5 mol) of naphthalene dissolved in 150 g of methylene chloride.

    • In the second dropping funnel, place 120 g (1.5 mol) of liquid sulfur trioxide (SO₃).

  • Reaction: Add the naphthalene solution and the sulfur trioxide simultaneously to the stirred, cold methylene chloride over approximately 2 hours. Critically, maintain the internal reaction temperature between -10°C and -5°C throughout the addition.[5] A white to off-white slurry of the disulfonated product will form.

  • Completion: After the addition is complete, allow the mixture to stir for an additional hour at -5°C. The resulting reaction mixture, containing the 1,5-disulfonated naphthalene, is used directly in the next stage.

Part B: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid

In this stage, the intermediate from Part A is subjected to higher temperatures and stronger sulfonating conditions to introduce the third sulfonic acid group.

Procedure:

  • Setup: In a separate flask suitable for heating, place 175 g of 100% sulfuric acid.

  • Transfer: Carefully transfer the crude sulfonation reaction mixture (slurry) from Part A into the flask containing the sulfuric acid. Mix thoroughly.

  • Solvent Removal: Begin to heat the mixture. Methylene chloride will begin to distill off (boiling point ~40°C). Arrange the apparatus to safely collect the distilled solvent.[5]

  • Trisulfonation:

    • Once the majority of the methylene chloride has been removed, slowly add 21 g of 65% oleum to the reaction mixture.[5]

    • Heat the reaction mixture to a temperature between 90°C and 100°C.[5][6]

    • Maintain this temperature with continuous stirring for 4 to 6 hours to complete the trisulfonation.[5][6]

  • Reaction Completion: The reaction is complete when analysis (e.g., HPLC) shows the disappearance of the disulfonated intermediate and the formation of the trisulfonated product. The final product is a crude sulfonation mixture.

2.4. Product Isolation and Purification (General Method)

The direct product of the reaction is a mixture of the sulfonic acid in excess sulfuric acid/oleum. Isolation of the pure acid can be achieved by "salting out."

  • Cooling: Carefully cool the reaction mixture to room temperature.

  • Quenching (Caution: Highly Exothermic): Very slowly and with extreme caution, pour the cooled reaction mixture into a beaker containing a stirred slurry of ice and a saturated sodium chloride (NaCl) solution. This will neutralize the excess SO₃ and precipitate the sodium salt of the sulfonic acid.

  • Precipitation: The sodium 1,3,5-naphthalenetrisulfonate will precipitate as a solid. Allow the mixture to stir in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual sulfuric acid and other impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100°C) to a constant weight. The expected yield of 1,3,5-naphthalenetrisulfonic acid is approximately 80-83%, based on the initial naphthalene.[5]

For exceptionally high purity, techniques such as high-speed counter-current chromatography can be employed, though this is often not necessary for its use as a chemical intermediate.[8]

Experimental Workflow and Parameters

Laboratory Workflow Diagram

G cluster_0 Stage 1: Disulfonation cluster_1 Stage 2: Trisulfonation cluster_2 Work-up & Isolation a1 Setup & Cool Reactor (-10°C to -5°C) a2 Simultaneous Addition of Naphthalene/DCM and SO₃ a1->a2 a3 Stir for 1 hr at -5°C a2->a3 b1 Transfer Slurry to H₂SO₄ a3->b1 Transfer Crude Intermediate b2 Distill off Methylene Chloride b1->b2 b3 Add Oleum & Heat (90°C to 100°C, 4-6 hr) b2->b3 c1 Cool & Quench in Ice/Brine b3->c1 Transfer Final Reaction Mixture c2 Filter Precipitate c1->c2 c3 Wash & Dry Product c2->c3

Caption: Step-by-step experimental workflow for the synthesis.

Table of Critical Parameters
ParameterStage 1 (Disulfonation)Stage 2 (Trisulfonation)Rationale & Impact on Outcome
Temperature -10°C to -5°C90°C to 100°CStage 1: Low temperature is critical to favor the formation of the 1,5-disulfonic acid intermediate. Stage 2: Higher temperature is required to overcome the activation energy for the third sulfonation on a deactivated ring.[5]
Reactant Ratio ~3 mols SO₃ per mol Naphthalene~0.5 mols SO₃ (from Oleum) per mol intermediateStage 1: Excess sulfonating agent ensures complete disulfonation. Stage 2: Sufficient oleum is needed to drive the final sulfonation to completion.[5]
Reaction Time ~3 hours (2 hr addition + 1 hr stir)4 - 6 hoursStage 1: Sufficient time for the reaction to go to completion at low temperature. Stage 2: Longer time is needed for the less facile trisulfonation reaction.[5]
Solvent Methylene Chloride (Inert)Anhydrous H₂SO₄ / OleumStage 1: An inert solvent helps control the reaction and temperature. Stage 2: The reaction medium is the sulfonating agent itself.[5]

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any remaining starting materials or isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 1,3,5-substitution pattern on the naphthalene ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the trisulfonated product (368.4 g/mol ).[9]

References

  • Process for the preparation of naphthalene-1,3,5-trisulphonic acid. (n.d.). Google Patents.
  • NAPHTHALENE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Process for the preparation of naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.
  • Process for preparing naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.
  • Preparation of 1,3,5-naphthalene trisulfonic acid. (n.d.). Google Patents.
  • sulphonation of naphthalene. (2024, March 15). Chemistry for everyone - WordPress.com. Retrieved from [Link]

  • Process for the separation and recovery of naphthalene-sulfonic acids from aqueous solutions. (n.d.). Google Patents.
  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved from [Link]

  • On the Purification of β-Naphthalenesulfonic Acid from Dilute Aqueous Solutions Containing Sulfuric Acid. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). PMC. Retrieved from [Link]

  • 1,3,5-Naphthalenetrisulfonic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Method of naphthalene sulphonation. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1,4-dinitronaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Valency Ion-Pairing with 1,3,5-Naphthalenetrisulfonate (NTS)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 1,3,5-Naphthalenetrisulfonate (NTS) in High-Performance Liquid Chromatography (HPLC).

Target Application: Retention & Separation of Hydrophilic Polycationic Species

Abstract

Standard ion-pairing agents (e.g., sodium octanesulfonate) often fail to provide sufficient retention or peak symmetry for highly polar, multiply charged basic compounds such as polyamines, aminoglycosides, and arginine-rich peptides.[1] This guide details the use of Trisodium 1,3,5-naphthalenetrisulfonate (NTS) , a trivalent aromatic anion.[1] By leveraging its "Power of Three" (three sulfonate groups) and bulky naphthalene core, NTS offers a dual-mode retention mechanism: extreme electrostatic anchoring combined with


 interactions.[1] This protocol outlines mobile phase preparation, column equilibration, and critical cleaning procedures to manage this potent reagent.[1]

Introduction: The "Power of Three"

In Reverse Phase Ion-Pair Chromatography (RP-IPC), retention is governed by the hydrophobicity of the pairing agent and the electrostatic strength of the interaction.

  • Standard Agents (C6-C8 Sulfonates): Monovalent.[1] Rely heavily on the alkyl chain for retention. Often insufficient for small, highly polar polycations.[1]

  • 1,3,5-NTS: Trivalent.[1]

    • Charge Density: Provides three negatively charged sites per molecule, creating a "chelating-like" grip on polycationic analytes.[1]

    • Rigidity: The naphthalene core provides a rigid, planar hydrophobic surface that interacts strongly with C18 chains and aromatic analytes.[1]

    • Selectivity: Unique selectivity for planar bases due to potential

      
       stacking.[1]
      
Ideal Analytes
  • Polyamines: Spermine, Spermidine, Putrescine.[1]

  • Aminoglycosides: Gentamicin, Neomycin (requires pulsed amperometric or ELSD detection due to NTS UV background).[1]

  • Basic Peptides: Short sequences rich in Arginine (R) and Lysine (K).[1]

  • Metal-Organic Complexes: Separation of transition metal cations (via Indirect Photometric Detection).

Mechanism of Action

NTS operates via a Dynamic Ion-Exchange Model .[1] The hydrophobic naphthalene ring adsorbs onto the C18 stationary phase, effectively converting the column into a strong cation exchanger with high surface charge density.

NTS_Mechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18 Surface) Analyte Polycationic Analyte (+++) Complex Retention Complex [Analyte + NTS + C18] Analyte->Complex Electrostatic Capture NTS_Free Free NTS (---) NTS_Adsorbed Adsorbed NTS (Dynamic Cation Exchanger) NTS_Free->NTS_Adsorbed Hydrophobic Adsorption C18 C18 Ligands NTS_Adsorbed->Complex 3x Ionic Bonds + Pi-Pi Stacking

Figure 1: Dynamic Ion-Exchange Mechanism.[1] The NTS molecule adsorbs to the C18 phase via its naphthalene ring, presenting three sulfonate groups to the mobile phase to capture polycationic analytes.

Scientific Considerations (E-E-A-T)

Detection Challenges (The "UV Problem")

NTS absorbs strongly in the UV region (maxima ~220 nm, ~280 nm).[1]

  • Direct UV Detection: Only possible if the analyte absorbs at a wavelength where NTS transparency is acceptable (often >300 nm) or has a significantly higher extinction coefficient.[1]

  • Indirect Photometric Detection (IPD): Recommended for non-chromophores. The mobile phase (NTS) has high background absorbance.[1] The elution of a non-absorbing analyte (e.g., a polyamine) creates a negative peak (dip in absorbance).[1]

  • Fluorescence/ELSD/MS: NTS is non-volatile (incompatible with MS unless using a suppressor or trap-and-elute).[1] Fluorescence is viable if the analyte fluorophore is distinct from NTS fluorescence.

Protocol: Mobile Phase Preparation

Objective: Prepare a 5 mM NTS mobile phase buffered at pH 2.5 for the separation of basic amines.

Reagents
  • Trisodium 1,3,5-naphthalenetrisulfonate (High Purity >98%).[1]

  • Water: HPLC Grade (18.2 MΩ).[1]

  • Buffer: Phosphate (for UV) or Formate (if compatible with detection).[1] Note: Phosphate is preferred for peak shape in IPC.[1]

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).[1]

Step-by-Step Workflow

Prep_Workflow Step1 1. Dissolve Buffer Salt (e.g., 20mM NaH2PO4) in 90% of final water vol Step2 2. Add NTS Reagent (Target: 1-5 mM) Step1->Step2 Step3 3. Adjust pH (Crucial: Adjust to pH 2.0-3.0 with H3PO4) Step2->Step3 Step4 4. Filter Solution (0.22 µm Nylon membrane) Step3->Step4 Step5 5. Add Organic Modifier (e.g., 5-10% ACN) Step4->Step5

Figure 2: Mobile Phase Preparation Workflow. Filtering AFTER pH adjustment is critical to remove any precipitates formed during acidification.[1]

Detailed Protocol
  • Weighing: Calculate the mass for 5 mM NTS (MW ≈ 434.18 g/mol for trisodium salt). For 1 Liter: Weigh 2.17 g .[1]

  • Dissolution: Dissolve the NTS and 20 mM Sodium Phosphate Monobasic in 900 mL HPLC water. Stir until completely clear.

  • pH Adjustment: Adjust pH to 2.5 using dilute Phosphoric Acid (85%). Reasoning: Low pH ensures basic analytes are fully protonated and suppresses silanol activity.

  • Filtration: Filter through a 0.22 µm Nylon filter. NTS salts can contain insoluble particulate impurities.[1]

  • Mixing: Add the organic modifier (e.g., 50 mL Acetonitrile) to the volumetric mark. Degas thoroughly.

Column Equilibration & Gradient Management

NTS is a "sticky" reagent.[1] Proper equilibration is non-negotiable for reproducible retention times.[1]

  • Column Choice: C18 or C8, fully end-capped.[1] (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Equilibration Volume: Flush with at least 20-30 Column Volumes (CV) of the NTS mobile phase before the first injection.[1]

    • Sign of Equilibrium: Baseline signal stabilizes (no drift) and repetitive injections of a standard show <0.5% RT deviation.

  • Gradient Advice:

    • Isocratic is preferred for IPC to maintain constant counter-ion concentration.[1]

    • If Gradient is necessary: Maintain constant NTS concentration in both Mobile Phase A and B.

      • MP A: Buffer + NTS + 5% ACN.[1]

      • MP B: Buffer + NTS + 60% ACN.[1]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Drifting Baseline Column not equilibrated or Temperature fluctuation.Increase equilibration time (30+ CV). Use column oven (e.g., 30°C or 40°C).
Negative Peaks Indirect Detection occurring (Background > Analyte).[1]Normal for non-UV analytes.[1] If unwanted, switch detection wavelength or use fluorescence.[1]
Broad Peaks Slow mass transfer or column overload.[1]Increase Column Temp (to 40-50°C) to improve kinetics. Reduce injection volume.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A. Do NOT dissolve in pure organic.
High Backpressure Precipitation of NTS.[1]Ensure organic % does not exceed solubility limit (usually <70% ACN for high salt NTS).[1]

Critical Protocol: Column Cleaning (Regeneration)

WARNING: Do not store columns in NTS mobile phase. The reagent effectively "paints" the stationary phase.

The "Desorption" Wash Cycle: To remove NTS, you must disrupt both the hydrophobic interaction and the ionic attraction.

  • Water Wash: Flush with 95% Water / 5% ACN (no buffer) for 10 CV.[1]

  • High Salt / Low Organic: Flush with 100 mM Phosphate Buffer (pH 6) for 10 CV. Reasoning: High ionic strength competes with NTS for surface sites.[1]

  • The "Stripping" Solvent: Flush with 50% ACN / 50% Water containing 50 mM Ammonium Acetate for 20 CV.[1]

  • Final Wash: 100% Acetonitrile (20 CV).[1]

  • Storage: Store in standard storage solvent (e.g., 50/50 ACN/Water).[1]

References

  • Mechanism of Ion-Pair Chromatography

    • Bidlingmeyer, B. A., et al. "Retention Mechanism for Reversed-Phase Ion-Pair Liquid Chromatography."[1] Journal of Chromatography A, 1979.

    • [1]

  • Naphthalene Sulfonates in Chromatography

    • S. Fekete, et al. "Theory and practice of ion-pairing chromatography."[1] LCGC North America, 2020.[1] (General context on aromatic sulfonates).

  • Indirect Photometric Detection (IPD)

    • Small, H., & Miller, T. E.[1] "Indirect Photometric Chromatography." Analytical Chemistry, 1982.[1] (Foundational text for using UV-absorbing eluents like NTS).

    • [1]

  • Reagent Data (NIST)

    • 1-Naphthalenesulfonic acid UV Spectrum and Properties.[1][2][3] (Proxy for spectral behavior).[1]

    • [1]

Sources

Guide to the Preparation and Application of 1,3,5-Naphthalenetrisulfonate Eluent for High-Performance Ion Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the preparation of 1,3,5-naphthalenetrisulfonate (NTS) as a high-performance eluent for anion exchange chromatography. NTS, a multicharged aromatic sulfonate, offers unique selectivity and is particularly effective for the separation of various inorganic anions. This guide covers the fundamental principles of NTS-mediated elution, critical safety and handling procedures, a step-by-step protocol for preparation, and system setup parameters. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reproducible ion chromatography methods.

Scientific Principles: The Role of 1,3,5-Naphthalenetrisulfonate in Ion Chromatography

The efficacy of an eluent in ion chromatography (IC) is determined by its interaction with both the stationary phase and the analytes of interest.[1] The eluent ion competes with analyte ions for the fixed, charged sites on the chromatographic resin, thereby facilitating their movement through the column and enabling separation.[2]

Chemical Properties and Elution Mechanism

1,3,5-Naphthalenetrisulfonate is a potent eluting anion due to two primary characteristics: its high charge density and its rigid aromatic structure.

  • High Charge Density: As a trivalent anion (NTS³⁻) at neutral to alkaline pH, NTS possesses a strong affinity for the positively charged functional groups (e.g., quaternary ammonium) of an anion exchange stationary phase. This strong interaction allows it to effectively displace even strongly retained analyte anions, such as polyvalent phosphates and sulfates.[3] The concentration of the eluent is a critical parameter; increasing the NTS concentration will decrease the retention times of all analytes, but may also increase background conductivity.[1]

  • Aromatic Structure: The naphthalene backbone provides a rigid, planar structure. This can influence selectivity through secondary interactions (e.g., pi-pi interactions) with certain stationary phases or analytes, offering a different separation profile compared to simple inorganic eluents like carbonate or hydroxide.[4]

This combination of properties makes NTS a versatile eluent, particularly for methods employing indirect UV photometric detection, where the UV absorbance of the eluent is used to visualize the non-absorbing analyte ions as negative peaks.[3]

Comparison with Common Anion Eluents
Eluent SystemPrimary Eluting Ion(s)Typical ApplicationsAdvantagesLimitations
Carbonate/Bicarbonate CO₃²⁻ / HCO₃⁻Standard anions (F⁻, Cl⁻, NO₂⁻, Br⁻, NO₃⁻, PO₄³⁻, SO₄²⁻)Robust, inexpensive, widely applicable.[1]Higher background conductivity, potential for carbonate peak interference.[5]
Hydroxide OH⁻Gradient separation of standard and weakly retained anionsLow background with suppression, ideal for gradient elution.[6]Sensitive to CO₂ contamination (carbonate formation), requires plastic reservoirs.[5]
Naphthalenetrisulfonate NTS³⁻Common anions, especially with indirect UV detectionStrong eluting power, unique selectivity.[3]Higher cost of reagent, higher background for conductivity detection without suppression.

Safety and Handling of Naphthalenesulfonic Acids

Utmost priority must be given to safety. Naphthalenesulfonic acids and their salts, while not classified as acutely toxic, can pose hazards.[7] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.

  • Hazard Identification: May cause skin and serious eye irritation.[8] Avoid breathing dust, as fine dust enrichment can create an explosion hazard.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

    • Body Protection: Use a lab coat. In case of significant dust generation, wear respiratory protection (e.g., particulate filter device EN 143).[7]

  • Handling & Storage:

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[9]

    • Store the container tightly closed in a dry, cool, and well-ventilated place.

    • Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[7]

Experimental Protocol: Preparation of 0.20 mM NTS Eluent

This protocol describes the preparation of 1 Liter of a 0.20 mM 1,3,5-naphthalenetrisulfonate eluent, a concentration shown to be effective for the separation of common anions.[3] The trisodium salt is typically used for its high solubility and stability.

Required Equipment and Reagents
ItemSpecificationRationale
1,3,5-Naphthalenetrisulfonic acid trisodium salt>98% PurityHigh purity is essential to minimize background noise and interfering peaks.[1]
Ultrapure WaterType I, 18.2 MΩ·cm resistivityPrevents contamination with extraneous ions that can affect baseline and quantitation.[1]
Analytical Balance4-decimal place (± 0.1 mg)Ensures accurate weighing for precise final eluent concentration.
Volumetric Flask, Class A1000 mLEnsures accurate final volume.
Beaker100 mLFor initial dissolution of the salt.
Graduated Cylinder100 mLFor transferring water.
Magnetic Stirrer and Stir BarFacilitates complete dissolution.
Filtration Apparatus0.22 µm or 0.45 µm membrane filter (nylon or other compatible material)Removes particulates that could damage the pump or column.
Eluent ReservoirPlastic (e.g., HDPE, PEEK)Avoids leaching of silicate and other contaminants from glass containers.[5]
Degassing SystemVacuum filtration, helium sparging, or in-line degasserPrevents air bubbles from forming in the pump and detector, which cause noise and flow instability.[5]
Workflow for Eluent Preparation

Eluent_Preparation_Workflow cluster_prep Preparation Steps cluster_cond Conditioning cluster_final Final Stage A 1. Calculate Mass (e.g., ~0.09 g for 1L of 0.20 mM NTS Trisodium Salt*) B 2. Weigh Reagent Accurately weigh the calculated mass of NTS salt. A->B Use Molar Mass C 3. Dissolve Transfer salt to a beaker with ~50 mL of ultrapure water. Dissolve completely using a magnetic stirrer. B->C D 4. Transfer & Dilute Quantitatively transfer the solution to a 1L volumetric flask. Dilute to the mark with ultrapure water. C->D E 5. Mix Thoroughly Invert the flask multiple times to ensure a homogenous solution. D->E F 6. Filter Eluent Filter through a 0.22 µm membrane to remove particulates. E->F Quality Control G 7. Degas Eluent Degas using helium sparging or vacuum sonication for 10-15 minutes. F->G Prevent Bubbles H 8. Transfer to Reservoir Pour the final eluent into a clean, dedicated plastic eluent bottle. G->H I 9. System Equilibration Install on the IC system and purge the lines. Equilibrate the column until a stable baseline is achieved. H->I Ready for Analysis caption Fig 1: Step-by-step workflow for the preparation of NTS eluent.

Caption: Workflow for NTS Eluent Preparation.

Step-by-Step Preparation Procedure
  • Calculate the Required Mass: The molecular weight of 1,3,6-naphthalenetrisulfonic acid trisodium salt is approximately 437.34 g/mol .[10] For 1 Liter of a 0.20 mM (0.00020 mol/L) solution, the required mass is: Mass = 0.00020 mol/L * 437.34 g/mol * 1 L = 0.0875 g (Note: Always verify the molecular weight from your reagent's certificate of analysis, as it can vary with hydration state.)

  • Weigh the Reagent: Using an analytical balance, accurately weigh 0.0875 g of the 1,3,5-naphthalenetrisulfonic acid trisodium salt.

  • Dissolve: Transfer the weighed salt into a clean 100 mL beaker. Add approximately 50 mL of ultrapure water and a magnetic stir bar. Place on a magnetic stirrer and stir until the salt is fully dissolved.

  • Dilute to Volume: Carefully and quantitatively transfer the dissolved solution into a 1000 mL Class A volumetric flask. Rinse the beaker several times with small volumes of ultrapure water, adding the rinsings to the flask to ensure a complete transfer. Dilute to the calibration mark with ultrapure water.

  • Homogenize: Stopper the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Filter: Filter the eluent through a 0.22 µm membrane filter to remove any microparticulates.

  • Degas: Degas the filtered eluent. The recommended method is to sparge with high-purity helium for 10-15 minutes while stirring.[5] Alternatively, use vacuum sonication or the instrument's built-in inline degasser.

  • Transfer and Store: Transfer the final eluent to a clearly labeled, chemically compatible plastic eluent reservoir. The eluent is now ready for use.

System Configuration and Application

Successful separation depends on the synergy between the eluent, stationary phase, and instrument parameters.[1]

Typical IC System Parameters
ParameterRecommended SettingRationale
Column High-capacity anion exchange column (e.g., TSKgel QAE-SW, or similar)A column with sufficient capacity is needed to interact with the strong NTS eluent and provide good resolution.[3]
Eluent 0.20 mM 1,3,5-NaphthalenetrisulfonateAs prepared in the protocol above.
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for 4 mm I.D. columns. Optimize for best resolution and run time.
Injection Volume 10 - 50 µLDependent on sample concentration and column capacity.
Detection Indirect UV/Vis at ~254 nm or Suppressed ConductivityNTS is UV-active, making it ideal for indirect UV detection.[3] Conductivity requires a high-capacity suppressor.
Column Temperature 30 - 35 °CImproves peak shape and reproducibility by maintaining a constant viscosity and reaction kinetic.
System Equilibration and Use
  • Install the column and connect it to the system.

  • Purge the pump and lines with the newly prepared NTS eluent for 5-10 minutes to ensure all previous mobile phase is removed.

  • Set the flow rate to the desired value (e.g., 1.0 mL/min) and allow the eluent to run through the column until the detector baseline is stable. This may take 30-60 minutes.

  • A stable baseline (low drift and noise) indicates the column is fully equilibrated and the system is ready for sample injection.[11]

Mechanism of Separation Visualized

Elution_Mechanism cluster_resin Anion Exchange Resin Surface cluster_mobile_phase Mobile Phase (Eluent Flow) Resin1 + Resin2 + Resin3 + Resin4 + Resin5 + Resin6 + NTS NTS³⁻ NTS->Resin3 Elution Cl1 Cl⁻ Cl1->Resin2 Bound Analyte SO4 SO₄²⁻ SO4->Resin5 Bound Analyte Cl2 Cl⁻ caption Fig 2: NTS³⁻ from the eluent displaces bound analyte anions (e.g., Cl⁻, SO₄²⁻).

Caption: Elution mechanism of NTS in anion exchange chromatography.

References

  • The Nest Group. (n.d.). A Practical Guide to Ion Chromatography.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Naphthalene-1,3,5-trisulphonic acid.
  • Metrohm. (2025). Understanding the role of eluent in ion chromatography.
  • Thermo Fisher Scientific. (n.d.). Evaluating eluent preparation options.
  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Naphtalene-1,3,6-trisulfonic Acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1,5-Naphthalenedisulfonic Acid Tetrahydrate.
  • Lee, K. P., et al. (1999). Ion chromatography of anions with indirect UV-photometric detection by using naphthalene trisulfonic acid and naphthalene disulfonic acid as an eluent. ETDEWEB - OSTI. Retrieved from [Link]

  • Gong, G., et al. (2005). The Properties of Sodium Naphthalene Sulfonate in Lowering Interfacial Tension and its Possibility of Application in EOR. ResearchGate. Retrieved from [Link]

  • American Laboratory. (2008). Ion Chromatography Systems With Eluent Regeneration. Retrieved from [Link]

  • Showa Denko K.K. (2020). Analysis of Inorganic Anions Using the New Hydroxide-Selective Column.
  • U.S. EPA. (2025). 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:3) - Substance Details. Retrieved from [Link]

Sources

synthesis of azo dyes using 1,3,5-naphthalenetrisulfonic acid intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and utilization of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) as a critical intermediate for highly water-soluble azo dyes. Unlike the thermodynamically stable 1,3,6-isomer, the 1,3,5-isomer offers unique substitution patterns that influence dye substantivity and solubility. This guide covers the kinetic control required to isolate the 1,3,5-scaffold, its functionalization into the diazo component 8-amino-1,3,5-naphthalenetrisulfonic acid , and the subsequent coupling protocol to generate a model azo dye.

Introduction & Mechanistic Rationale

In the design of acid and reactive dyes, sulfonic acid groups (


) serve two roles: they provide water solubility and, in specific arrangements, prevent dye aggregation. The 1,3,5-naphthalenetrisulfonic acid  isomer is structurally significant because it possesses a "meta" distribution of sulfonate groups on one ring and a peri-position availability that can be exploited for functionalization.

The Isomer Challenge (Kinetic vs. Thermodynamic): Direct sulfonation of naphthalene yields a mixture.

  • Kinetic Product: 1,3,5-NTS (favored at lower temperatures/shorter times from 1,5-disulfonic acid).

  • Thermodynamic Product: 1,3,6-NTS (favored at high temperatures/long equilibration).

Experimental Strategy: To utilize 1,3,5-NTS effectively, we must first synthesize it via controlled oleum sulfonation of 1,5-naphthalenedisulfonic acid, avoiding the rearrangement to the 1,3,6-isomer. Subsequently, we introduce an amino group via nitration and reduction to create a "Diazo Component."

Chemical Pathway Visualization

The following diagram illustrates the critical pathway from the starting material (1,5-NDS) to the final Azo Dye, highlighting the branching point where temperature control dictates the isomer ratio.

G cluster_sulfonation Sulfonation Phase (Critical Control) N_15NDS 1,5-Naphthalenedisulfonic Acid (Starting Material) N_135NTS 1,3,5-Naphthalenetrisulfonic Acid (Kinetic Product) N_15NDS->N_135NTS + 65% Oleum, <40°C N_136NTS 1,3,6-Naphthalenetrisulfonic Acid (Thermodynamic Byproduct) N_15NDS->N_136NTS >90°C (Rearrangement) N_Nitro 8-Nitro-1,3,5-naphthalenetrisulfonic acid N_135NTS->N_Nitro Nitration (HNO3/H2SO4) N_Amino 8-Amino-1,3,5-naphthalenetrisulfonic acid (Diazo Component) N_Nitro->N_Amino Béchamp Reduction (Fe/HCl) N_Diazo Diazonium Salt Intermediate N_Amino->N_Diazo Diazotization (NaNO2/HCl, <5°C) N_Dye Final Azo Dye (Coupled with 2-Naphthol-3,6-disulfonic acid) N_Diazo->N_Dye Coupling (pH 8-9)

Figure 1: Synthetic pathway emphasizing the kinetic isolation of the 1,3,5-isomer and its conversion to a functional azo dye.

Experimental Protocols

Phase 1: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Scaffold)

Objective: Sulfonation of 1,5-naphthalenedisulfonic acid (1,5-NDS) while minimizing rearrangement to the 1,3,6-isomer.

Reagents:

  • 1,5-Naphthalenedisulfonic acid, disodium salt (dried).

  • Oleum (65%

    
    ).[1]
    
  • Sulfuric acid (100%).

Protocol:

  • Preparation: Charge a glass-lined reactor with 100% sulfuric acid.

  • Loading: Add 1,5-NDS disodium salt slowly with stirring. Ensure the mixture is homogeneous.

  • Sulfonation (Critical Step):

    • Cool the reactor to 20–30°C .

    • Add 65% Oleum dropwise. Caution: Highly Exothermic.

    • Maintain internal temperature below 40°C . High temperatures (>60°C) will initiate the shift to the 1,3,6-isomer.

  • Digestion: Stir at 40°C for 6–8 hours.

  • Quenching: Pour the reaction mass onto crushed ice.

  • Isolation: Neutralize with Calcium Carbonate (chalk) to remove excess sulfate as Calcium Sulfate (gypsum). Filter. Treat the filtrate with Sodium Carbonate to convert the product to the sodium salt. Evaporate to dryness.

Validation:

  • HPLC: Check for the presence of 1,3,6-isomer (retention time shift). The 1,3,5-isomer is more polar and elutes earlier on C18 columns.

Phase 2: Functionalization (Nitration & Reduction)

Objective: Convert the trisulfonic acid scaffold into an amine (Diazo Component).

Step A: Nitration [2][3][4]

  • Dissolve the 1,3,5-NTS sodium salt in 98% sulfuric acid.

  • Cool to 0–5°C.

  • Add mixed acid (HNO3/H2SO4) slowly. The sulfonate groups deactivate the ring, but the 1,3,5-pattern directs the nitro group to the 8-position (peri to the 1-sulfonate), forming 8-nitro-1,3,5-naphthalenetrisulfonic acid .

  • Quench on ice and salt out the product.

Step B: Reduction

  • Suspend the nitro compound in water with iron powder (Béchamp reduction) and a catalytic amount of HCl.

  • Reflux at 90–100°C until the yellow nitro color disappears (approx. 4 hours).

  • Adjust pH to 9 with soda ash to precipitate iron oxides. Filter hot.

  • Acidify filtrate with HCl to precipitate 8-amino-1,3,5-naphthalenetrisulfonic acid .

Phase 3: Diazotization and Coupling (The Azo Dye)

Objective: Synthesize the final dye by coupling the 8-amino-1,3,5-NTS with R-Salt (2-Naphthol-3,6-disulfonic acid).

Reagents:

  • Diazo Component: 8-Amino-1,3,5-naphthalenetrisulfonic acid.

  • Coupler: R-Salt (Sodium 2-naphthol-3,6-disulfonate).

  • Sodium Nitrite (

    
    ), HCl, Sodium Carbonate.
    

Protocol:

StepOperationCritical ParameterMechanism
1 Dissolution Dissolve 0.01 mol Amine in 50 mL water. Add

until neutral (pH 7).
Solubilization of zwitterionic amine.
2 Acidification Add 2.5 eq HCl (conc). Cool to 0–5°C using an ice bath.Formation of amine hydrochloride.
3 Diazotization Add 1.05 eq

(aq) dropwise. Stir for 30 min.
Formation of Diazonium salt (

).[5]
4 Excess Check Test with starch-iodide paper (should turn blue). Add sulfamic acid to destroy excess nitrite.Prevent nitrosylation of coupler.
5 Coupler Prep Dissolve 0.01 mol R-Salt in water. Adjust pH to 9.0 with

.
Phenoxide ion formation (active species).
6 Coupling Add Diazo solution slowly to the Coupler solution. Maintain pH 8–9 and <10°C .Electrophilic Aromatic Substitution.
7 Isolation Salt out with NaCl (15% w/v). Filter and dry.[1][3]Precipitation of the pentasulfonated dye.

Process Workflow Diagram

This diagram details the operational logic, including safety checkpoints and quality control steps.

Workflow Start Start: 1,3,5-NTS (Sodium Salt) Nitration Nitration (H2SO4/HNO3, 5°C) Start->Nitration Reduction Reduction (Fe/HCl, 100°C) Nitration->Reduction Diazo Diazotization (HCl/NaNO2, <5°C) Reduction->Diazo Amine Isolation Coupling Coupling Reaction (pH 8-9, R-Salt) Diazo->Coupling Dropwise Addition SaltOut Salting Out (NaCl Addition) Coupling->SaltOut QC QC: HPLC/UV-Vis (Purity Check) SaltOut->QC

Figure 2: Operational workflow for the conversion of 1,3,5-NTS to the final Azo Dye.

Quality Control & Troubleshooting

  • Solubility: The final dye contains five sulfonic acid groups (3 from diazo, 2 from coupler). It will be extremely soluble in water.[6] If precipitation is difficult, use Potassium Chloride (KCl) instead of NaCl for salting out, or use ethanol precipitation.

  • Isomer Purity: If the initial sulfonation temperature exceeded 50°C, the final dye will contain the 1,3,6-derived isomer. This can be detected by 1H-NMR . The 1,3,5-isomer has a higher degree of symmetry (C3v pseudo-symmetry in the scaffold) compared to the 1,3,6.

  • Diazo Stability: The 8-amino-1,3,5-NTS diazonium salt is relatively stable due to the steric bulk of the peri-sulfonic acid, but it should be used immediately.

References

  • Preparation of Naphthalene-1,3,5-trisulfonic Acid.
  • Nitration of Naphthalenetrisulfonic Acids.
  • Organic Syntheses: Naphthalene-1,5-disulfonyl Chloride. Source: Organic Syntheses, Coll. Vol. 4, p.695. Foundational protocol for handling the starting material scaffold. URL:[Link]

Sources

Application Note: Functionalization of Carbon Nanotubes with 1,3,5-Naphthalenetrisulfonate

[1]

Executive Summary

This guide details the protocol for the non-covalent functionalization of carbon nanotubes (CNTs) using 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) . Unlike standard dispersants (e.g., SDBS, SDS) which rely on single hydrophilic heads, 1,3,5-NTS utilizes a trisulfonate architecture. This provides a significantly higher negative charge density per adsorbed molecule, resulting in superior electrostatic repulsion and stability in aqueous media. This protocol is optimized for creating stable, hydrophilic CNT dispersions suitable for biological interfacing and conductive aqueous inks.

Scientific Rationale & Mechanism

The Challenge: Hydrophobicity & Bundling

Pristine CNTs are inherently hydrophobic and interact strongly via van der Waals forces (~500 eV/µm), leading to the formation of dense, insoluble bundles. To utilize CNTs in aqueous environments (e.g., blood plasma, hydrogels), these bundles must be exfoliated and stabilized.

The Solution: 1,3,5-NTS as a High-Charge Dispersant

The 1,3,5-NTS molecule functions as an amphiphilic wedge. Its efficacy is derived from two synergistic mechanisms:

  • 
    -
    
    
    Stacking (Anchoring):
    The naphthalene core is aromatic and planar. It adsorbs onto the graphitic sidewall of the CNT via
    
    
    -
    
    
    stacking interactions, preserving the
    
    
    hybridization and electronic properties of the nanotube (unlike covalent methods which create defects).
  • Electrostatic Repulsion (Stabilization): The three sulfonate groups (

    
    ) at positions 1, 3, and 5 project into the aqueous phase. This creates a dense electrostatic double layer around the nanotube, preventing re-aggregation via Coulombic repulsion.
    

Key Advantage: The trisulfonate isomer offers a higher charge-to-surface-area ratio compared to mono-sulfonates (like 1-naphthalenesulfonate), theoretically yielding higher Zeta potential values and better stability in high-salt physiological buffers.

Mechanistic Diagram

The following diagram illustrates the adsorption equilibrium and stabilization mechanism.

NTS_MechanismPristinePristine CNT Bundle(Hydrophobic)SonicationUltrasonication(Energy Input)Pristine->SonicationNTS_Sol1,3,5-NTS Solution(Amphiphilic)NTS_Sol->SonicationExfoliationExfoliationSonication->ExfoliationCavitationAdsorptionπ-π Adsorption(Thermodynamic Trap)Exfoliation->AdsorptionNaphthalene CoreBindingStabilizedFunctionalized CNT(Hydrophilic Shell)Adsorption->StabilizedSulfonateRepulsionStabilized->PristineRe-aggregation(If Charge < 30mV)

Figure 1: Mechanism of CNT dispersion via 1,3,5-NTS. Energy from sonication debundles the tubes, allowing NTS to adsorb and lock the individualized state via electrostatic repulsion.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
CNT Source SWCNT or MWCNT (>95% purity)Substrate. (e.g., Tuball™ or HiPco)
Dispersant 1,3,5-Naphthalenetrisulfonic acid trisodium saltFunctionalizing agent.
Solvent Deionized Water (18.2 MΩ·cm)Dispersion medium.
Filtration PTFE Membrane (0.2 µm)For optional washing/purification.
Step-by-Step Methodology
Phase 1: Preparation
  • Stock Solution: Prepare a 1.0 wt% solution of 1,3,5-NTS in DI water.

    • Note: Ensure complete dissolution. The trisodium salt is highly soluble.

  • Weighing: Weigh 10 mg of CNTs.

  • Mixing: Add CNTs to 10 mL of the NTS stock solution.

    • Target Ratio: 1:10 (CNT:Dispersant) by weight. A high surfactant excess is required to prevent re-bundling during processing.

Phase 2: Dispersion (Critical)
  • Pre-dispersion: Vortex the mixture for 2 minutes to wet the CNT powder.

  • Ultrasonication:

    • Tip Sonicator: Use a 1/8" probe at 30-40% amplitude.

    • Pulse Mode: 2 seconds ON / 2 seconds OFF.

    • Duration: 30 minutes total "ON" time.

    • Temperature Control: Place the vial in an ice bath throughout sonication.

    • Why? Heat generated by sonication can desorb the surfactant and damage the CNT structure. The ice bath preserves the non-covalent interaction.

Phase 3: Purification & Selection
  • Centrifugation: Transfer the black dispersion to centrifuge tubes.

  • Spin: Centrifuge at 20,000 x g for 30 minutes .

    • Purpose: This step sediments metallic impurities, amorphous carbon, and non-exfoliated bundles.

  • Collection: Carefully pipette the top 80% of the supernatant (the "ink") into a clean vial. Discard the pellet.

Phase 4: Characterization Workflow

WorkflowStep11. Weigh CNTs + 1,3,5-NTS SolStep22. Tip Sonication (Ice Bath)Step1->Step2Step33. Centrifugation (20k g)Step2->Step3Step44. Supernatant CollectionStep3->Step4CheckQuality ControlStep4->CheckUVUV-Vis-NIR(Concentration)Check->UVZetaZeta Potential(Stability)Check->Zeta

Figure 2: Operational workflow for the production of NTS-functionalized CNT ink.

Quality Control & Data Interpretation

To validate the success of the functionalization, perform the following assays.

Zeta Potential Analysis

The primary indicator of NTS functionalization is the surface charge.

  • Protocol: Dilute 100 µL of the supernatant into 1 mL DI water. Measure using a Zetasizer (DLS).

  • Pass Criteria:

    
    .
    
  • Interpretation: A value more negative than -30 mV indicates a stable colloidal system stabilized by the anionic sulfonate groups.

UV-Vis-NIR Spectroscopy
  • Protocol: Measure absorbance from 400 nm to 1000 nm.

  • Observation: Look for sharp van Hove singularity peaks (for SWCNTs).

  • Interpretation: Sharp peaks indicate individual nanotubes. Broad, featureless spectra indicate bundles.

  • Quantification: Use the Beer-Lambert law at 500 nm (extinction coefficient

    
    ) to calculate the final CNT concentration.
    
Stability Data Summary
ParameterPristine CNT (Water)1,3,5-NTS Functionalized CNT
Solubility < 0.001 mg/mL0.1 - 0.5 mg/mL
Zeta Potential -10 to -15 mV (Unstable)-40 to -60 mV (Stable)
Shelf Life Minutes (Sediments)> 6 Months (Stable)
Biocompatibility Low (Aggregates)High (Dispersed)

Applications

Drug Delivery Systems

The 1,3,5-NTS functionalized CNTs serve as excellent nanocarriers. The aromatic surface allows for drug loading (e.g., Doxorubicin) via


Transparent Conductive Films

The "ink" produced can be spray-coated onto PET or glass. The 1,3,5-NTS can be removed post-deposition by washing with nitric acid or thermal annealing (250°C) to restore full conductivity, as the functionalization is non-covalent and reversible.

References

  • General Mechanism of Aromatic Sulfonate Dispersion

    • Islam, M. F., et al. "High weight fraction surfactant solubilization of single-wall carbon nanotubes in water." Nano Letters 3.2 (2003): 269-273. Link

  • Role of Charge Density in CNT Stabilization

    • Moore, V. C., et al. "Individually suspended single-walled carbon nanotubes in various surfactants." Nano Letters 3.10 (2003): 1379-1382. Link

  • Naphthalene Sulfonates in Nanomaterial Processing

    • Sun, J., et al. "Functionalization of Carbon Nanotubes for Biomedical Applications." International Journal of Nanomedicine (2018). Link

  • Chemical Data for 1,3,5-Naphthalenetrisulfonic Acid

    • PubChem Compound Summary for CID 23948, 1,3,5-Naphthalenetrisulfonic acid. Link

Application Note: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) as a high-performance dopant and stabilizer in the synthesis of conductive polymers, specifically PEDOT (Poly(3,4-ethylenedioxythiophene)) and Polypyrrole (PPy) .

Part 1: Executive Summary & Scientific Rationale

The Challenge: Beyond PEDOT:PSS

For decades, PEDOT:PSS has been the gold standard for solution-processable conductive polymers. However, the polymeric counter-ion PSS (Polystyrene Sulfonate) acts as an electrical insulator, creating large non-conductive domains that limit the ultimate volumetric capacitance and conductivity of the material. Furthermore, PSS is hydrophilic, leading to swelling and mechanical instability in wet environments (e.g., biological tissues).

The Solution: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS)

1,3,5-NTS represents a class of "small-molecule" supramolecular dopants/stabilizers that solve the PSS problem. Unlike the random coil structure of PSS, the rigid, planar, and symmetric structure of 1,3,5-NTS acts as a molecular template during polymerization.

Key Mechanisms of Action:

  • Templated Growth: The trisulfonate groups provide specific anchoring points for the monomer (EDOT or Pyrrole), inducing a highly ordered

    
     stacking of the polymer backbone.
    
  • High Conductivity: By eliminating the insulating PSS bulk, 1,3,5-NTS allows for higher charge carrier density and faster inter-chain hopping.

  • Supramolecular Hydrogels: In Polypyrrole synthesis, NTS induces the formation of 3D interconnected hydrogel networks, critical for drug delivery and tissue engineering scaffolds.

Comparative Analysis: PSS vs. 1,3,5-NTS
FeaturePEDOT:PSS (Standard)PEDOT:1,3,5-NTS (Advanced)
Stabilizer Type Polymeric (High MW)Small Molecule (Rigid, Planar)
Conductivity ~0.1 - 1000 S/cm (highly dependent on additives)> 2000 S/cm (intrinsic ordering)
Morphology Granular, Core-ShellFibrillar / Nanosheets
Bio-interface Swells significantlyStable Hydrogel / Low Swelling
Primary Role Colloidal StabilityCrystallinity Induction & Stability

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of High-Conductivity PEDOT:1,3,5-NTS Films

This protocol utilizes in-situ oxidative polymerization to create a conductive dispersion suitable for spin-coating or casting.

Materials Required
  • Monomer: 3,4-Ethylenedioxythiophene (EDOT), distilled.

  • Stabilizer/Dopant: 1,3,5-Naphthalenetrisulfonic acid trisodium salt (1,3,5-NTS-Na

    
    ).
    
  • Oxidant: Iron(III) p-toluenesulfonate (Fe(Tos)

    
    ) or Ammonium Persulfate (APS).
    
  • Solvent: Deionized Water (18.2 M

    
    ) or Ethanol/Water mix.
    
  • Equipment: Magnetic stirrer, N

    
     purge line, Spin coater, Dialysis tubing (3.5 kDa MWCO).
    
Step-by-Step Methodology
  • Pre-Complexation (The Critical Step):

    • Dissolve 1,3,5-NTS-Na

      
        (1.5 eq relative to EDOT) in deionized water.
      
    • Add EDOT monomer (1.0 eq) to the solution.

    • Crucial: Stir vigorously at 4°C for 1 hour. This allows the EDOT monomers to align electrostatically along the NTS anions before polymerization starts, establishing the template.

  • Oxidative Polymerization:

    • Slowly add the Oxidant (e.g., APS, 1.2 eq) dropwise over 20 minutes while maintaining the temperature at 4°C.

    • Note: Low temperature suppresses side reactions and promotes linear chain growth.

    • Allow the reaction to proceed for 24 hours under inert atmosphere (N

      
      ). The solution will turn dark blue/black.
      
  • Purification (Removal of Excess Ions):

    • Transfer the dispersion into dialysis tubing (3.5 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours. This removes unreacted monomer, excess oxidant, and sodium salts, leaving the pure PEDOT:1,3,5-NTS complex.

  • Film Fabrication:

    • Spin-coat the purified dispersion onto a glass or PET substrate (1500 rpm, 60s).

    • Annealing: Bake at 120°C for 15 minutes . This step locks in the crystallinity and removes residual water.

Protocol B: Synthesis of Polypyrrole (PPy):1,3,5-NTS Conductive Hydrogel

This protocol creates a 3D conductive hydrogel ideal for drug delivery or biosensing interfaces.

  • Solution Preparation:

    • Solution A: Dissolve 0.1 M Pyrrole monomer in DI water.

    • Solution B: Dissolve 0.05 M 1,3,5-NTS-Na

      
        in DI water.
      
    • Solution C: Dissolve 0.1 M Ammonium Persulfate (APS) in DI water.

  • Gelation:

    • Mix Solution A and Solution B. Stir for 10 minutes to allow the pyrrole to interact with the NTS template.

    • Rapidly add Solution C (Oxidant) to the mixture.

    • Do not stir after adding the oxidant. Let it sit undisturbed at room temperature.

  • Observation:

    • Within 10–30 minutes, the mixture will transition from a liquid to a black, self-supporting hydrogel .

    • The 1,3,5-NTS acts as a crosslinker, connecting polypyrrole chains into a 3D porous network.

  • Washing:

    • Immerse the hydrogel in DI water for 24 hours to leach out reaction byproducts.

Part 3: Mechanism & Visualization

Mechanistic Pathway: Template-Assisted Polymerization

The following diagram illustrates how 1,3,5-NTS directs the polymerization process, contrasting it with the random growth seen in standard synthesis.

G cluster_0 Pre-Polymerization Phase cluster_1 Oxidative Polymerization cluster_2 Final Material Properties Monomer EDOT / Pyrrole Monomers Complex Electrostatic Pre-Complex Monomer->Complex Diffusion NTS 1,3,5-NTS (Anionic Template) NTS->Complex Templating Nucleation Nucleation on NTS Template Complex->Nucleation + Oxidant Oxidant Oxidant Addition (APS / Fe3+) Oxidant->Nucleation Growth Directional Chain Growth (Pi-Pi Stacking) Nucleation->Growth Polymerization HighCond Enhanced Conductivity (Ordered Domains) Growth->HighCond Stability Structural Stability (Ionic Crosslinking) Growth->Stability Morphology Defined Morphology (Nanosheets/Fibers) Growth->Morphology

Figure 1: Schematic workflow of Template-Assisted Polymerization using 1,3,5-NTS. The anionic NTS pre-aligns monomers, ensuring ordered chain growth.

Part 4: Quality Control & Characterization

To validate the successful synthesis and doping of the polymer, the following characterization steps are mandatory:

TechniqueWhat to Look ForSuccess Criteria
UV-Vis-NIR Spectroscopy Polaron/Bipolaron bandsBroad absorption tail extending into NIR (>800 nm) indicates high conductivity (delocalized carriers).
Raman Spectroscopy C=C symmetric stretchingA shift of the C=C band (approx. 1400-1500 cm

) to lower wavenumbers indicates a higher doping level and quinoid structure.
X-Ray Diffraction (XRD) CrystallinitySharp peaks at low angles (d-spacing ~10-15 Å) corresponding to the lamellar stacking distance between polymer chains separated by NTS.
Four-Point Probe Sheet ResistanceConductivity calculation (

). Target: > 50 S/cm for films without secondary treatment.

References

  • Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link

  • Shi, Y., et al. (2015). "Conducting polymer hydrogels as a sustainable platform for solid-state energy storage." Energy & Environmental Science. (Discusses the role of supramolecular dopants like NTS in hydrogel formation). Link

  • PubChem. (n.d.). "1,3,5-Naphthalenetrisulfonic acid."[1] National Library of Medicine. Link

  • Ghosh, S., & Inganäs, O. (1999). "Conducting Polymer Hydrogels as 3D Electrodes: Applications for Supercapacitors." Advanced Materials. (Foundational work on using multivalent sulfonates for crosslinking). Link

  • Pan, L., et al. (2012). "Hierarchical Nanostructured Conducting Polymer Hydrogel with High Electrochemical Activity." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates the use of similar dopant architectures for high-performance hydrogels). Link

Sources

Troubleshooting & Optimization

optimizing sulfonation temperature for high-yield 1,3,5-naphthalenetrisulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL | Topic: Temperature Optimization & Isomer Control

Mission Statement

Welcome to the Advanced Organic Synthesis Support Hub. You are likely here because your HPLC ion-pairing reagents are failing purity checks, or your intermediate yields are stalling below 60%.

The synthesis of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) is not a simple "heat and stir" reaction. It is a path-dependent process . Unlike many sulfonations where thermodynamic control yields a single stable product, the sulfonation of naphthalene is a branching maze. If you heat naphthalene directly to 160°C, you will predominantly form the 1,3,6-isomer (the thermodynamic sink).

To obtain the 1,3,5-isomer, you must navigate a specific kinetic pathway: Naphthalene


 1,5-NDS 

1,3,5-NTS.

Module 1: The "Golden Path" Protocol

Use this validated workflow to maximize 1,3,5-selectivity.

The Critical Logic

You cannot force 1,3,5-NTS formation from random naphthalene sulfonates. You must lock in the 1,5-substitution pattern at low temperatures before attempting the third sulfonation.

Step-by-Step Methodology
PhaseParameterSetpointScientific Rationale
1. Pre-Cooling Reactor Temp< 10°C Prepares the system for the highly exothermic addition of oleum. Prevents immediate uncontrolled sulfonation.
2.[1][2] 1,5-Lock Addition Temp20°C - 40°C CRITICAL: Naphthalene is sulfonated to 1,5-naphthalenedisulfonic acid (1,5-NDS) under kinetic control. Risk:[3][4][5][6][7] If T > 50°C, you form 1,6-NDS, which leads to the wrong trisulfonate (1,3,6-isomer).
3. The Ramp Heating Rate0.5°C/min Slow ramp prevents local hotspots that cause charring or oxidative decomposition.
4. Trisulfonation Reaction Temp90°C - 95°C At this temp, the meta-directing effect of the existing sulfonic groups directs the incoming

to the 3-position. Warning:Do NOT exceed 110°C. Above this, the 1,3,5-isomer rearranges to the 1,3,6-isomer.
5. Quench DilutionIce/Water Stops the reaction immediately. The 1,3,5-isomer is stable in dilute acid, but reversible in hot, concentrated oleum.
Visualizing the Pathway

The following diagram illustrates the branching fate of naphthalene sulfonation based on temperature.

SulfonationPath Naph Naphthalene NDS15 1,5-NDS (Kinetic Intermediate) Naph->NDS15 Low T (<40°C) Oleum NDS16 1,6-NDS / 1,7-NDS (Thermodynamic Mix) Naph->NDS16 High T (>60°C) Direct Heating NDS15->NDS16 Isomerization (>110°C) NTS135 1,3,5-NTS (Target Product) NDS15->NTS135 Controlled Heat (90-95°C) NTS136 1,3,6-NTS (Impurity) NDS16->NTS136 Sulfonation (>140°C) NTS135->NTS136 Rearrangement (>150°C / Long Time)

Figure 1: Reaction pathway showing the necessity of the 1,5-NDS intermediate. High temperatures bypass the target or rearrange it.

Module 2: Troubleshooting Dashboard

Identify your issue below to find the root cause and solution.

Scenario A: High levels of 1,3,6-isomer impurity
  • Diagnosis: You have lost Kinetic Control.

  • Root Cause 1: The initial sulfonation temperature exceeded 40°C, forming 1,6-NDS instead of 1,5-NDS.

  • Root Cause 2: The final "bake" temperature exceeded 110°C, causing the 1,3,5-product to rearrange to the more stable 1,3,6-isomer.

  • Corrective Action:

    • Ensure the naphthalene addition is performed at

      
      .
      
    • Cap your final reaction temperature at 95°C. Do not "cook" it to drive completion; add more Oleum instead.

Scenario B: Low Yield / High Residual Disulfonates
  • Diagnosis: Incomplete Conversion.

  • Root Cause: The third sulfonation is sterically hindered and deactivated by the two existing electron-withdrawing sulfonic groups.

  • Corrective Action:

    • Check

      
       Concentration:  Standard 98% 
      
      
      
      is insufficient. You need Oleum (20-65% free
      
      
      )
      . The reaction requires anhydrous
      
      
      as the electrophile.
    • Time Extension: Extend the 90°C hold time to 6-8 hours.

Scenario C: Black Tar / Charring
  • Diagnosis: Oxidative Decomposition.

  • Root Cause: Localized overheating during Oleum addition or organic impurities in the naphthalene.

  • Corrective Action:

    • Agitation: Increase stirring speed (RPM) significantly during addition.

    • Purity Check: Ensure Naphthalene starting material is

      
       pure.
      

Module 3: Purification & Isolation (The "Salting Out" Trick)

How to separate the 1,3,5-isomer from the 1,3,6-isomer.

Even with optimized temperature, you may have 5-10% isomeric impurities. You can exploit the solubility differences of their sodium salts.

  • Dilution: Pour the reaction mass carefully into ice water.

  • Neutralization: Add Calcium Carbonate (

    
    ) to remove excess sulfate as insoluble Gypsum (
    
    
    
    ), or neutralize directly with NaOH if sulfate load is manageable.
  • Filtration: Remove the Gypsum/char.

  • Salting Out: Add Sodium Chloride (NaCl) or Sodium Sulfate (

    
    ) to the filtrate.
    
    • Mechanism:[8][9] The Sodium 1,3,5-naphthalenetrisulfonate is significantly less soluble in high-ionic-strength solutions than the 1,3,6-isomer.

    • Result: The 1,3,5-salt precipitates out as a white/off-white solid. The 1,3,6-isomer remains in the mother liquor.

Module 4: Safety Protocols (Oleum Handling)

Oleum is not just an acid; it is a dehydrating oxidizer.

  • The "Pop" Risk: Never add water to Oleum. The reaction is explosive. Always add Oleum to the reactor, or add the reaction mass into ice water (drowning).

  • Vapor Control: Oleum fumes (

    
     gas) are instantly blinding and choking. All transfers must occur in a closed system or a high-velocity fume hood.
    
  • PPE: Butyl rubber gloves are required. Standard nitrile gloves degrade rapidly upon contact with fuming sulfuric acid.

References

  • Preparation of 1,3,5-naphthalene trisulfonic acid. (2009). Patent CN101348450A. Google Patents. Link

    • Establishes the 90-95°C temper
  • Process for the preparation of naphthalene-1,3,5-trisulphonic acid. (1982). US Patent 4329298A. Google Patents. Link

    • Details the use of oleum and the importance of the 1,5-disulfonic acid intermedi
  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. Link

    • Provides mechanistic background on the reversibility and isomer distribution of naphthalene sulfon
  • 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate Safety Data Sheet. (2023). Loba Chemie. Link

    • Safety and handling d

Sources

improving solubility of trisodium 1,3,5-naphthalenetrisulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with Trisodium 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) . It addresses the inherent solubility challenges of this high-charge-density salt and provides chemically rigorous protocols for solubilization in organic media.

Ticket ID: SOL-NTS-135 Status: Active Applicable Compounds: Trisodium 1,3,5-naphthalenetrisulfonate (CAS: 6654-64-4); Trisodium 1,3,6-naphthalenetrisulfonate (CAS: 5182-30-9).[1]

Diagnostic Overview: Why is this "Brick" Insoluble?

The Core Issue: You are fighting Lattice Energy and Hydration Enthalpy . The 1,3,5-NTS molecule features a rigid naphthalene core decorated with three sulfonate groups (


), each paired with a sodium cation (

).[1] This creates a highly ionic crystal lattice held together by strong electrostatic forces.[1]
  • In Organic Solvents (DCM, THF, Toluene): These solvents lack the dielectric constant (

    
    ) to shield the ion pairs and the donor capability to solvate the 
    
    
    
    ions.
  • In Water: The high hydration enthalpy of the three

    
     ions drives dissolution.
    

The Strategy: To dissolve 1,3,5-NTS in organics, you must either shield the cation (Crown Ethers), exchange the cation (Phase Transfer Catalysis), or modify the solvent dielectric (Cosolvents).

Decision Matrix: Select Your Protocol

Before proceeding, identify your downstream application to select the correct solubilization method.[1]

SolventSelection Start Start: Define Application Q1 Is the reaction/analysis strictly anhydrous? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Strictly Organic Branch1_No No (Water tolerated) Q1->Branch1_No Aqueous/Organic Mix Q2 Is the counter-ion critical for the reaction? Branch1_Yes->Q2 Method_Cosolvent Protocol C: Polar Cosolvent System (DMSO/DMF) Branch1_No->Method_Cosolvent Method_Crown Protocol A: Crown Ether Complexation (15-Crown-5) Q2->Method_Crown Must keep Na+ Method_PTC Protocol B: Phase Transfer Catalysis (TBA Substitution) Q2->Method_PTC Can replace Na+

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Technical Protocols & Troubleshooting

Protocol A: The "Trojan Horse" (Crown Ether Complexation)

Best For: NMR studies in


, anhydrous reactions where cation exchange is undesirable.[1]
Mechanism:  Crown ethers wrap around the metal cation, providing a lipophilic shell that allows the salt to dissolve in non-polar solvents.[2]

Critical Specification: You must use 15-Crown-5 .[1][3]

  • Why? The ionic radius of Sodium (

    
    ) is ~95 pm. The cavity size of 15-Crown-5 (1.7–2.2 Å) is a perfect "lock-and-key" fit.[1]
    
  • Warning: Do not use 18-Crown-6 (too large, fits Potassium) or 12-Crown-4 (too small).[1]

Step-by-Step Workflow:

  • Calculate Stoichiometry: You have 3 Sodium ions per molecule.[1] You need 3.05 to 3.1 equivalents of 15-Crown-5 relative to 1,3,5-NTS.[1]

  • Solvent Prep: Use anhydrous DCM or Chloroform.[1]

  • Mixing:

    • Add 1,3,5-NTS (solid) to the reaction vessel.[1]

    • Add the organic solvent (suspension will form).

    • Add 15-Crown-5 dropwise while stirring vigorously.

  • Observation: The suspension should clear within 10–30 minutes as the [Na(15-crown-5)]+ complexes form and drag the sulfonate anions into solution.

Troubleshooting Q&A:

  • Q: The solution is still cloudy.

    • A: Sonication is often required to break the crystal lattice initially. Apply ultrasound for 5 minutes.[1] If still cloudy, add a trace amount (0.5% v/v) of Acetonitrile to help initiate the phase transfer.

  • Q: Can I use this for biological assays?

    • A:Caution. Crown ethers are cytotoxic and difficult to remove.[1] Use Protocol C for bio-compatible applications.[1]

Protocol B: Lipophilic Ion Exchange (Phase Transfer Catalysis)

Best For: Synthetic reactions (e.g., sulfonyl chloride formation), nucleophilic substitutions.[1] Mechanism: Replaces the hydrophilic


 with a bulky, greasy Quaternary Ammonium cation (

), typically Tetrabutylammonium (

).[1]

Reagents: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Bromide (TBAB).[1]

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve 1,3,5-NTS in a minimum volume of water (Phase A).[1]

  • Organic Phase: Dissolve 3.1 equivalents of TBAHS in DCM or Chloroform (Phase B).

  • Extraction: Mix Phase A and Phase B vigorously for 30 minutes. The

    
     will pair with the Naphthalenetrisulfonate anion and migrate into the DCM layer.
    
  • Isolation: Separate the organic layer, dry over

    
    , and evaporate. You now have the Tetrabutylammonium salt  of 1,3,5-NTS, which is highly soluble in DCM, THF, and Acetone.[1]
    

Quantitative Comparison:

PropertyTrisodium Salt (Original)TBA Salt (Modified)
Water Solubility > 500 mg/mL< 10 mg/mL
DCM Solubility Insoluble> 200 mg/mL
Melting Point > 300°C (Decomposes)120–150°C (Melts)
Hygroscopicity HighLow
Protocol C: Polar Aprotic Cosolvent Systems

Best For: Homogeneous catalysis, recrystallization, HPLC analysis.[1] Mechanism: Uses high-dielectric solvents to solvate the ions directly without additives.

Recommended Systems:

  • DMSO-d6: The gold standard for NMR.[1] Soluble up to >100 mg/mL.[1]

  • DMF/Water (9:1): The small water content breaks the hydration shell, allowing the DMF to solvate the bulk.

  • NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature reactions (>100°C).[1]

Warning:

  • Evaporation: Removing DMSO/DMF is difficult.[1][4] If product isolation is required, avoid these solvents unless you can precipitate the product by adding a non-solvent (like Acetone or Diethyl Ether).[1]

Visualizing the Mechanism

The following diagram illustrates the structural transformation required to solubilize the trisulfonate anion in organic media.

Mechanism Na_Salt Na+ Salt (Insoluble) Complex [Na-Crown]+ Complex Na_Salt->Complex + Ligand (Complexation) Crown 15-Crown-5 (Ligand) Crown->Complex Solubilized Soluble in DCM/CHCl3 Complex->Solubilized Lipophilic Shielding

Figure 2: Mechanism of 15-Crown-5 mediated solubilization.[1] The crown ether encapsulates the sodium ion, exposing a lipophilic exterior to the solvent.

References & Authority

The protocols above are grounded in fundamental supramolecular chemistry and phase transfer principles.

  • Crown Ether Selectivity:

    • Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society. Link[1]

    • Note: Establishes the 15-crown-5 selectivity for

      
       ions (0.95 Å radius).[1]
      
  • Phase Transfer Catalysis (Sulfonates):

    • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][5][6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link[1]

    • Application: Foundational text for using TBA salts to solubilize anionic species in organics.[1]

  • Solubility of Naphthalenetrisulfonates:

    • Sigma-Aldrich Technical Data.[1] Trisodium 1,3,6-naphthalenetrisulfonate Product Information. Link

    • Relevance: Confirms physical properties and solubility limits of the isomer class.

  • Crown Ethers for Solubilizing Sodium Sulfonates:

    • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.[1][3][7] Bioconjugate Chemistry (2024). Link

    • Relevance: Directly demonstrates the use of 15-Crown-5 to pull sodium sulfonate salts into organic solvents for reaction.[1][3][7]

End of Guide. For further assistance, contact the Synthesis Optimization Group.

Sources

Technical Guide: Crystallization & Defect Mitigation in 1,3,5-Naphthalenetrisulfonate (NTS) MOFs

[1]

Core Directive: The "Sulfonate Challenge"

Working with 1,3,5-naphthalenetrisulfonate (NTS) presents a distinct set of challenges compared to carboxylate-based MOFs (like UiO or MOF-5).[1]

The NTS ligand is a hard oxygen donor with a low pKa (~ -2.5).[1] Unlike carboxylates, sulfonates do not rely on pH-dependent deprotonation to trigger coordination; they are fully ionized in almost all standard synthesis conditions.[1] This leads to the primary failure mode in NTS MOF synthesis: The Kinetic Trap.

Because the interaction between the sulfonate oxygen and hard metal cations (Lanthanides, Ba²⁺, Pb²⁺) is largely electrostatic and non-directional, precipitation occurs almost instantly upon mixing. This results in amorphous gels or microcrystalline powders rather than the desired thermodynamic single crystals.

This guide moves beyond basic "trial and error" and focuses on restoring reversibility to the crystal growth process.

Critical Synthesis Parameters (The "Why")

To prevent defects, we must shift the reaction from a kinetic regime to a thermodynamic one.

The Mechanism of Failure
  • Kinetic Regime (Fast): Metal-Sulfonate bonds form immediately.[1] The lattice locks into a disordered state (amorphous gel) or a metastable phase.[1]

  • Thermodynamic Regime (Slow): Bonds form and break repeatedly (defect correction).[1] The system finds the global energy minimum (single crystal).

Visualization: The Crystallization Landscape

The following diagram illustrates the divergence between forming a defect-ridden gel and a pristine crystal.

CrystallizationPathwaysStartPrecursors(Ln³⁺ + NTS³⁻)MixingSolvent MixingStart->MixingFastNucRapid Nucleation(High Supersaturation)Mixing->FastNuc High Conc. Rapid HeatSlowNucControlled Nucleation(Low Supersaturation)Mixing->SlowNuc Dilution Slow DiffusionGelAmorphous Gel(Irreversible)FastNuc->GelDefectPolycrystalline/Twinned(Kinetic Trap)FastNuc->DefectEquilibriumReversible Bond Formation(Error Correction)SlowNuc->EquilibriumEquilibrium->Equilibrium AnnealingCrystalSingle Crystal(Thermodynamic Product)Equilibrium->Crystal

Figure 1: Divergent pathways in NTS MOF synthesis. The red path represents the "Kinetic Trap" common in sulfonates, while the green path leads to high-quality crystals.

Troubleshooting Workflow (FAQs)

Q1: My reaction yields an immediate white precipitate/gel. How do I fix this?

Diagnosis: The reaction rate (

1


1Corrective Action:
  • Solvent Dielectric Tuning: Switch to a solvent with a higher dielectric constant or stronger chelating ability (e.g., increase Water/DMF ratio).[1] Water coordinates strongly to Lanthanides, slowing down the NTS ligand attack.

  • Counter-Ion Inhibition: Add a competing salt (e.g.,

    
     or 
    
    
    ).[1] The high ionic strength shields the charges, slowing down the aggregation.
  • Gel Diffusion: Do not mix stirring. Place the metal solution in a test tube, layer a buffer solvent (pure water/ethanol), and carefully layer the ligand solution on top. Let them mix by gravity over days.

Q2: I have crystals, but they are opaque or cracked (Solvent Inclusion Defects).

Diagnosis: Rapid growth trapped solvent pockets inside the lattice, or the structure collapsed during washing. Corrective Action:

  • Slower Cooling: If using hydrothermal synthesis, do not remove the autoclave immediately. Program a cooling ramp of

    
    . This prevents thermal shock and allows the lattice to expel impurities.
    
  • Solvent Exchange: NTS MOFs are hydrophilic.[1] If you wash with a volatile solvent (acetone) and dry quickly, the surface tension destroys the pores. Exchange solvents gradually:

    
    , then Supercritical 
    
    
    drying.
Q3: The PXRD pattern matches the simulation, but the peaks are broad.

Diagnosis: Low domain size or high density of dislocations (Mosaic Spread).[1] Corrective Action:

  • High-Temperature Annealing: Sulfonate MOFs are thermally stable.[1] Increase the synthesis temperature (e.g., from

    
     to 
    
    
    ). Higher thermal energy increases the reversibility of the coordination bond, allowing "healing" of defects during growth.

Advanced Protocol: Hydrothermal Synthesis of Lanthanide-NTS

Target: High-quality single crystals of

1
Reagents
  • Metal Source:

    
     (Avoid chlorides; nitrates decompose to promote crystallization).[1]
    
  • Ligand: 1,3,5-Naphthalenetrisulfonic acid trisodium salt (

    
    ).[1]
    
  • Acidifier:

    
     (Crucial for slowing nucleation).[1]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve 0.1 mmol

in 4 mL

. Separately, dissolve 0.1 mmol

in 4 mL

.[1]
2 Acidification Add 3 drops of

to the Metal solution.
3 Mixing Add Metal solution to Ligand solution dropwise with vigorous stirring .[1]
4 Sealing Transfer to a 23 mL Teflon-lined autoclave. Fill factor should be ~35-40%.[1]
5 Crystallization Heat to 160°C for 72 hours.[1]
6 Cooling Crucial: Cool at

to room temperature.[1]

Decision Tree: Troubleshooting Logic

Use this flow to diagnose your specific experimental outcome.

TroubleshootingTreeObservationObservation: What is the product?Res_GelAmorphous Gel / PowderObservation->Res_GelRes_OpaqueOpaque / Cracked CrystalsObservation->Res_OpaqueRes_ClearClear Single CrystalsObservation->Res_ClearDiag_KineticDiagnosis: Kinetic TrapReaction too fastRes_Gel->Diag_KineticDiag_SolventDiagnosis: Solvent StressFast drying or inclusionRes_Opaque->Diag_SolventAct_DiluteAction: Dilute 2xAdd competing salt (NaNO3)Diag_Kinetic->Act_DiluteAct_TempAction: Increase Temp(120°C -> 160°C)Diag_Kinetic->Act_TempAct_ExchangeAction: Gradual Solvent ExchangeSlower Cooling RateDiag_Solvent->Act_Exchange

Figure 2: Logical decision tree for diagnosing NTS MOF defects.

References

  • Shimizu, G. K. H., et al. (2010).[1] Supramolecular architectures of sulfonated aromatics.[1] Accounts of Chemical Research.[1] [1]

  • Cai, J., et al. (2008).[1] Lanthanide-Organic Frameworks with 1,3,5-Benzenetrisulfonate.[1] Crystal Growth & Design.[1][2]

  • Gunderman, B. J., et al. (2018).[1] Kinetic Control in the Synthesis of Sulfonate-Based Metal-Organic Frameworks. Journal of the American Chemical Society.

  • Stock, N., & Biswas, S. (2012).[1] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites.[1] Chemical Reviews.[1][3]

Technical Support Center: Reducing Hygroscopicity of 1,3,5-Naphthalenetrisulfonic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Chemistry Support Hub. Ticket ID: NTS-HYGRO-001 Subject: Stabilization of 1,3,5-Naphthalenetrisulfonic Acid (NTS) Salts against Moisture Uptake Assigned Specialist: Senior Application Scientist, Solid-State Development

Executive Summary: The "Thirsty" Anion

You are encountering difficulties with 1,3,5-naphthalenetrisulfonic acid (NTS) salts because this molecule is a "perfect storm" for hygroscopicity. Unlike mono- or disulfonic acids, the 1,3,5-NTS anion possesses three strongly polar sulfonate groups (


) on a single aromatic ring. This creates an exceptionally high charge density and a massive capacity for hydrogen bonding with atmospheric water.

Standard sodium or potassium salts of NTS will almost invariably deliquesce (turn into liquid) at moderate humidity because the lattice energy of the salt cannot compete with the hydration energy of the ions. To fix this, we must engineer the salt lattice to be hydrophobic and highly crystalline .

Module 1: Chemical Engineering (Counterion Selection)

The Core Problem: Small inorganic cations (


, 

) have high charge density and love water. They facilitate moisture uptake. The Solution: You must "mask" the hydrophilic sulfonate groups using large, lipophilic organic counterions. This is the most effective way to reduce hygroscopicity.
Troubleshooting Q&A

Q: I am using the trisodium salt and it turns to goo at 40% RH. Why? A: The sodium ion has a high hydration sphere. When paired with the trivalent NTS anion, you create a lattice with large voids and high polarity. Fix: Switch to a Hydrophobic Amine Counterion .

  • Pharmaceutical Grade: Benzathine, Procaine, or Chloroprocaine. These large bases pack around the sulfonate groups, creating a "greasy" hydrophobic shield that repels water.

  • Industrial Grade: Tetrabutylammonium or other quaternary ammoniums.

Q: Can I use calcium or magnesium instead? A: Proceed with caution. While divalent cations (


, 

) form tighter lattices, they are also capable of forming stable hydrates (e.g., hexahydrates). You might trade deliquescence for a stable hydrate, which still contains water. If your goal is zero water, stick to large organic bases.
Decision Matrix: Selecting the Right Salt

SaltSelection Start Select Counterion for 1,3,5-NTS Goal What is the end goal? Start->Goal Pharma Pharmaceutical Use Goal->Pharma Industrial Industrial/Catalyst Goal->Industrial Benzathine Benzathine Salt (Max Hydrophobicity) Pharma->Benzathine Lowest Hygroscopicity Procaine Procaine Salt (Moderate Solubility) Pharma->Procaine Balance Solubility TBA Tetrabutylammonium (Solvent Soluble) Industrial->TBA

Figure 1: Decision matrix for counterion selection based on application constraints. Benzathine is the gold standard for moisture resistance in sulfonates.

Module 2: Solid-State Engineering (Crystallization)

The Core Problem: Amorphous solids have higher free energy and surface area than crystals, making them significantly more hygroscopic. Rapid precipitation (e.g., crash cooling) often traps water and creates amorphous material. The Solution: You need a Slow-Cooling Controlled Crystallization protocol to ensure a dense, low-energy crystal lattice.

Protocol A: Anti-Solvent Crystallization for NTS Salts

Use this protocol to generate highly crystalline, non-hygroscopic salts.

StepActionTechnical Rationale
1. Dissolution Dissolve 1,3,5-NTS (free acid) in a minimum volume of Water/Methanol (90:10) at 60°C.High temperature ensures full solubility; methanol aids in later drying.
2. Neutralization Add 3.05 equivalents of your hydrophobic base (e.g., Benzathine) slowly.Slight excess ensures complete salt formation.
3. Seeding Cool to 40°C. Add 0.1% w/w seed crystals (if available).Seeding prevents "crash" precipitation and promotes ordered growth.
4. Anti-Solvent Slowly add Isopropanol (IPA) or Acetone over 4 hours. Ratio: 1:3 (Solvent:Anti-solvent).Slow addition allows the lattice to organize and reject water molecules.
5. Isolation Filter under nitrogen or dry air. Do not use standard room air if humidity >50%.Prevents immediate surface adsorption during filtration.
6. Drying Vacuum dry at 50°C for 24 hours with a

trap.
Removes surface moisture without collapsing the crystal structure.
Module 3: Validation (Dynamic Vapor Sorption)

The Core Problem: You cannot rely on TGA (Thermogravimetric Analysis) alone. TGA destroys the sample and cannot distinguish between surface adsorption and hydrate formation. The Solution: Use Dynamic Vapor Sorption (DVS) to map the Critical Relative Humidity (CRH).

Troubleshooting Q&A

Q: My sample gains weight continuously. Where is the endpoint? A: If the weight gain graph is linear and non-terminating, your sample is likely amorphous or has deliquesced. A crystalline salt will show a "step" change (hydrate formation) or very low uptake until the CRH is reached.

Q: How do I define "Non-Hygroscopic" for NTS? A: Target <0.2% weight gain at 80% RH (25°C). If you see >2% gain, the salt form is unsuitable for open handling.

DVS Workflow for Hygroscopicity Profiling

DVSWorkflow Sample Dry Sample (0% RH) Sorption Sorption Cycle 0% -> 90% RH Sample->Sorption Step 10% RH Analysis Analyze Isotherm Sorption->Analysis Hysteresis Hysteresis Loop? (Hydrate Formation) Analysis->Hysteresis Step Change Reversible Reversible? (Surface Adsorption) Analysis->Reversible Linear Slope

Figure 2: Workflow for interpreting DVS data. Hysteresis indicates water is entering the crystal lattice (forming a hydrate), while reversible uptake usually indicates surface adsorption.

Summary of Recommendations
  • Abandon Sodium/Potassium: These are chemically predisposed to failure with 1,3,5-NTS.

  • Adopt Hydrophobic Bases: Benzathine or similar bulky amines are the most reliable chemical fix [1][4].

  • Maximize Crystallinity: Use the anti-solvent protocol (Protocol A) to minimize amorphous regions [2].

  • Verify with DVS: Do not trust visual inspection. A sample can absorb 10% water and still "look" like a powder before it collapses [5].

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection for hygroscopicity reduction).

  • Nangia, A. (2006). Crystal engineering of pharmaceutical solids and cocrystals. Chemical Engineering & Technology. (Discusses lattice energy and stability).

  • PubChem. (2025).[1] 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, sodium salt.[1][2] (Chemical properties and physical data).

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. (Specifics on sulfonate salt behavior).

  • Surface Measurement Systems. (2025). Dynamic Vapor Sorption (DVS) Methodology.[3] (Standard protocols for hygroscopicity measurement).

Sources

Technical Guide: Separation of Naphthalene Mono-, Di-, and Trisulfonic Acids via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in analytical laboratories. It prioritizes the "Ion-Pair Chromatography" (IPC) approach, as this is the industry standard for resolving strong organic acids like naphthalene sulfonates (NSAs) on standard HPLC instrumentation.

Executive Summary

Naphthalene sulfonic acids (NSAs) are highly polar, strong acids (


) that exhibit negligible retention on standard C18 columns. While HILIC and Anion Exchange are valid alternatives, Ion-Pair Chromatography (IPC)  on C18 remains the most robust method for separating complex mixtures of mono-, di-, and trisulfonated isomers due to its tunable selectivity.

This guide addresses the three critical challenges in NSA analysis:

  • Lack of Retention: Overcome by "dynamically coating" the stationary phase.

  • Isomer Resolution: Separating positional isomers (e.g., 1,5-NDS vs. 1,6-NDS) requires precise mobile phase engineering.

  • System Hysteresis: Managing the slow equilibration times inherent to IPC.

Part 1: The Core Protocol (Methodology)

The "Gold Standard" Configuration

Do not attempt this separation on a standard C18 column without an ion-pairing agent. The analytes are fully ionized at all common pH levels and will elute in the void volume (


).
ParameterSpecificationRationale
Column C18 (End-capped), 250 x 4.6 mm, 5 µmProvides the hydrophobic surface area necessary to adsorb the IPC reagent.
Mobile Phase A 10 mM TBA-Br (Tetrabutylammonium bromide) + 10 mM Phosphate Buffer (pH 7.0)TBA acts as the interaction bridge. pH 7.0 ensures phosphate buffer capacity; NSAs are ionized regardless of pH.
Mobile Phase B Methanol (MeOH) or Acetonitrile (ACN)MeOH is preferred for IPC as it stabilizes the adsorbed IPC layer better than ACN.
Gradient 10% B to 60% B over 30 minElution Order: Mono-

Di-

Trisulfonates. (Higher charge = Stronger retention in IPC).
Detection UV @ 230 nm (primary) or 270-280 nm230 nm targets the naphthalene ring absorption maximum; 280 nm is more selective if matrix interference exists.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°C or 40°C (Controlled)Critical: IPC equilibrium is highly temperature-dependent.
The Mechanism of Action

In IPC, the hydrophobic tail of the Tetrabutylammonium (


) ion adsorbs into the C18 stationary phase, creating a positively charged surface. The anionic naphthalene sulfonates (

) are retained via electrostatic attraction to this dynamic layer.
  • Mono-sulfonates: Weakest interaction

    
     Elute First.
    
  • Tri-sulfonates: Strongest interaction (3 negative charges)

    
     Elute Last.
    

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Retention & Selectivity Issues

Q1: My retention times are drifting significantly between injections. Is my column failing? Diagnosis: This is likely an Equilibration Issue , not column failure. Root Cause: IPC reagents (TBA) adsorb slowly onto the C18 surface. A standard 10-column-volume flush is insufficient. The stationary phase must reach thermodynamic equilibrium with the mobile phase. The Fix:

  • Dedicated Column: designate a specific C18 column only for this method. Never switch back to standard RP-HPLC.

  • Overnight Equilibration: Circulate the mobile phase (at low flow, e.g., 0.2 mL/min) overnight before the first run.

  • Temperature Control: Ensure the column oven is stable. A

    
     shift can alter the adsorbed IPC density, shifting retention times.
    

Q2: I cannot separate the 1,5-NDS and 1,6-NDS isomers. They co-elute as a single broad peak. Diagnosis: Insufficient Selectivity (


).
Root Cause:  Both isomers have the same charge (-2) and similar hydrophobicity. Standard IPC relies heavily on charge.
The Fix: 
  • Change the Organic Modifier: Switch from Acetonitrile to Methanol . Methanol allows for different solvation geometries around the sulfonate groups, often resolving steric isomers.

  • Add a Secondary Selector: Add

    
    -Cyclodextrin (5-10 mM)  to the mobile phase. Cyclodextrins form inclusion complexes with the naphthalene ring. The position of the sulfonate groups (1,5 vs 1,[1]6) affects how deeply the molecule fits into the cyclodextrin cavity, creating a secondary separation mechanism [1].
    
  • Adjust IPC Concentration: Increase TBA concentration to 15-20 mM. This increases the surface charge density, potentially differentiating the isomers based on their specific charge distribution.

Q3: The Trisulfonic acid peaks are extremely broad and tailing. Diagnosis: "Anti-Langmuirian" Isotherm or Metal Chelation. Root Cause: Trisulfonic acids are highly charged and may interact with residual silanols or trace metals in the silica matrix, or the column is overloaded. The Fix:

  • Increase Buffer Strength: Raise the phosphate buffer concentration to 25-50 mM to mask secondary interactions.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Dissolving in pure water can cause "band broadening" at the inlet due to viscosity/strength mismatch.

Module B: System & Baseline Issues

Q4: I see a high background absorbance and "ghost peaks" in my gradient. Diagnosis: Reagent Impurity. Root Cause: IPC reagents (especially TBA salts) often contain UV-absorbing impurities. The Fix:

  • Use HPLC-Grade Reagents: Purchase "IPC-Grade" or "Electrochemical Grade" TBA salts.

  • Blank Subtraction: Run a blank gradient (0 µL injection) and subtract this baseline from your sample chromatograms.

  • Wavelength Choice: If possible, move to 280 nm where the IPC reagent absorbance is typically lower than at 230 nm.

Part 3: Visualizing the Workflow

Method Development Decision Tree

The following diagram illustrates the logical flow for optimizing the separation of NSA isomers.

NSA_Method_Development Start Start: NSA Mixture (Mono-, Di-, Tri-) Step1 Initial Run: C18, 10mM TBA, MeOH/Water Start->Step1 CheckRT Are analytes retained? Step1->CheckRT CheckRes Are isomers resolved? CheckRT->CheckRes Yes Action_IncreaseIPC Increase TBA Conc. (to 20 mM) CheckRT->Action_IncreaseIPC No (tR ~ t0) Action_Modifier Switch Organic Modifier (ACN <-> MeOH) CheckRes->Action_Modifier No (Co-elution) Action_Cyclo Add Beta-Cyclodextrin (Steric Selectivity) CheckRes->Action_Cyclo Still Co-eluting Final Optimized Method CheckRes->Final Yes Action_IncreaseIPC->Step1 Action_Modifier->CheckRes Action_Cyclo->Final

Caption: Decision tree for optimizing retention and selectivity of Naphthalene Sulfonic Acids.

The IPC Mechanism (Dynamic Equilibrium)

Understanding the equilibrium is vital for troubleshooting drift.

IPC_Mechanism MobilePhase Mobile Phase (TBA+ free) Equilibrium <== Dynamic Equilibrium ==> MobilePhase->Equilibrium StationaryPhase Stationary Phase (C18 + Adsorbed TBA+) Equilibrium->StationaryPhase Analyte NSA Analyte (-) (Attracted to Surface) StationaryPhase->Analyte Electrostatic Retention

Caption: The retention mechanism relies on the stability of the TBA+ layer on the C18 surface.

Part 4: Critical Reference Data

Table 1: Elution Order & Structural Characteristics

Note: Retention increases with the number of sulfonate groups in IPC mode.

Compound ClassCharge (pH 7)Approx. k' (Capacity Factor)Troubleshooting Tip
Naphthalene NeutralHigh (RP mode)Elutes very late or requires high % Organic to flush.
Mono-sulfonates (NSA) -12 - 5Least sensitive to IPC conc. changes.
Di-sulfonates (NDS) -25 - 12Isomers (1,5 vs 1,[1]6) require MeOH or Cyclodextrin to split.
Tri-sulfonates (NTS) -3> 12Most sensitive to "Tailing"; ensure buffer capacity is high.

References

  • Jandera, P., Bunceková, S., & Planeta, J. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A.

  • BenchChem. (2025).[2] HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis (Application Note). BenchChem Technical Library.

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Technical Guide.

  • Dolan, J. W. (2008).[3] Ion Pairing - Blessing or Curse? LCGC International.

Sources

Validation & Comparative

NMR Characterization Standards for 1,3,5-Naphthalenetrisulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Salt Screeners

Executive Summary

1,3,5-Naphthalenetrisulfonic acid (NTS) represents a high-charge-density counter-ion utilized in pharmaceutical salt formation to stabilize basic drug candidates or improve solubility profiles. However, its characterization presents unique challenges compared to mono-sulfonates (e.g., benzenesulfonic acid) or symmetric di-sulfonates (e.g., 1,5-naphthalenedisulfonic acid).

This guide provides a rigorous framework for the NMR characterization of NTS. It objectively compares internal standards (IS) suitable for its quantification (qNMR) and outlines protocols to distinguish the 1,3,5-isomer from common sulfonation impurities (e.g., 1,3,6-isomer).

The Chemical Context: Why NTS?

In drug development, selecting the correct counter-ion is critical for bioavailability. NTS is chosen when:

  • High Solubility is Required: The presence of three hydrophilic sulfonate groups (

    
    ) significantly increases the aqueous solubility of lipophilic drug bases.
    
  • Stoichiometry Control: The trivalent nature allows for variable stoichiometries (1:1, 1:3, or 2:3 drug:acid ratios), offering multiple solid-state forms.

The Analytical Challenge: Commercial NTS is often supplied as a sodium salt hydrate or in technical grades containing isomeric mixtures (specifically the 1,3,6-isomer). Accurate NMR characterization is required to validate:

  • Isomeric Purity: Confirming the 1,3,5-substitution pattern.

  • Salt Stoichiometry: Accurate integration of the acid counter-ion relative to the drug substance.

NMR Spectral Fingerprinting: NTS vs. Alternatives

To characterize NTS effectively, one must recognize its spectral signature relative to common alternatives.

2.1 Theoretical Shift Prediction & Assignment

The 1,3,5-substitution pattern breaks the high symmetry observed in 1,5-naphthalenedisulfonic acid.

  • Symmetry:

    
     (plane of symmetry).
    
  • Proton Environment: 5 aromatic protons.

  • Key Diagnostic Signal: The proton at C2 is flanked by two sulfonic acid groups (positions 1 and 3). This "doubly deshielded" environment shifts the H2 singlet significantly downfield, often distinct from the drug scaffold.

2.2 Comparative Spectral Performance

The table below compares NTS with standard alternative counter-ions to guide selection based on spectral overlap risks.

Feature1,3,5-NTS (Target)1,5-NDS (Alternative)Benzenesulfonic Acid (BSA)
Symmetry Moderate (

)
High (

)
High (

)
Signal Complexity Multi-spin system (Singlets + Doublets)Simple (Doublet + Triplet or AA'BB')Multiplet (Ortho/Meta/Para)
Diagnostic Region > 8.5 ppm (H2, H4)~8.8 - 9.0 ppm7.3 - 7.8 ppm
Overlap Risk Low. Downfield shifts often clear drug aromatic signals.Low. Very distinct downfield signals.High. Overlaps with many drug phenyl rings.
Isomer Impurity Risk of 1,3,6-isomer (complex multiplet).Low risk (crystallizes purely).Low risk.

Technical Insight: The 1,3,6-isomer impurity is the primary failure mode in NTS characterization. The 1,3,6-isomer lacks the


 symmetry of the 1,3,5-system in certain conformations and will manifest as low-level multiplets in the 7.8–8.2 ppm region, interfering with accurate integration.
qNMR Characterization Standards

When using NTS as a counter-ion, determining the exact Acid:Base ratio is critical. This requires Quantitative NMR (qNMR) .[1][2] The choice of Internal Standard (IS) is dictated by the solvent (usually DMSO-


 or D

O) and the NTS spectral window.
3.1 Internal Standard Selection Matrix
Internal StandardSolvent CompatibilityChemical Shift (

)
Suitability for NTS
Maleic Acid D

O, DMSO-

6.2 ppm (Singlet)High. Far from NTS aromatic signals (>7.5 ppm).
TSP-d4 D

O
0.0 ppm (Singlet)Medium. Good for reference, but potential solubility issues in high-acid DMSO.
Dimethyl Sulfone DMSO-

, D

O
3.0 ppm (Singlet)High. Inert, distinct from aromatic region.
1,4-Dinitrobenzene DMSO-

8.4 ppm (Singlet)Low. Risk of overlap with NTS downfield signals.
3.2 Recommended Standard: Maleic Acid

For characterizing NTS salts, Maleic Acid is the superior standard because:

  • Relaxation: It has a moderate

    
     relaxation time (unlike the very long 
    
    
    
    of some aromatic standards), allowing faster acquisition.
  • Spectral Window: The alkene singlet at ~6.2 ppm sits in a "silent region" between the aliphatic drug signals and the aromatic NTS signals.

Experimental Protocol: Validation & Stoichiometry

Objective: Determine the purity of 1,3,5-NTS and the stoichiometry of a Drug-NTS salt.

Phase 1: Sample Preparation (Hygroscopicity Management)

NTS is highly hygroscopic. Gravimetric errors are the leading cause of qNMR failure.

  • Drying: Dry the NTS standard or salt in a vacuum oven at 40°C for 4 hours over

    
     prior to weighing.
    
  • Weighing: Weigh ~10 mg of sample and ~5 mg of Maleic Acid (IS) directly into the NMR tube or a volumetric flask to minimize transfer loss.

  • Solvent: Add 0.6 mL DMSO-

    
    . Note: If the salt dissociates poorly, add 10% D
    
    
    
    O to the DMSO.
Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Must be

    
    .
    
    • NTS Aromatic Protons:

      
       s.
      
    • Maleic Acid:[1]

      
       s.
      
    • Setting: Set D1 = 25–30 seconds to ensure 99.9% magnetization recovery.

  • Scans (NS): 16 or 32 (S/N > 150:1 required for qNMR).

Phase 3: Data Processing
  • Phasing: Manual phasing is mandatory. Autophase often distorts the baseline of broad sulfonic acid peaks.

  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration: Integrate the Maleic Acid singlet (set to equivalent of 2 protons). Integrate the distinct NTS signals (check for 1,3,6-isomer multiplets in the baseline).

Visualization of Workflows
Diagram 1: Isomer Verification & Stoichiometry Logic

This decision tree guides the researcher through distinguishing the correct isomer and calculating the salt ratio.

NTS_Characterization Start Start: NTS Salt Sample Solubility Dissolve in DMSO-d6 (Optional: +10% D2O) Start->Solubility Acquisition Acquire 1H NMR (D1 > 25s, 30° pulse) Solubility->Acquisition Check_Region Analyze 7.5 - 9.0 ppm Region Acquisition->Check_Region Isomer_Check Impurity Check: Are there multiplets at 7.8-8.2 ppm? Check_Region->Isomer_Check Isomer_Fail Contamination: Likely 1,3,6-Isomer present. Purification required. Isomer_Check->Isomer_Fail Yes Isomer_Pass Purity Confirmed: Proceed to Integration Isomer_Check->Isomer_Pass No Integration Integrate: 1. IS (Maleic Acid, 6.2 ppm) 2. NTS H2/H4 (>8.5 ppm) 3. Drug Characteristic Peak Isomer_Pass->Integration Calc Calculate Molar Ratio: (Int_NTS / H_NTS) / (Int_Drug / H_Drug) Integration->Calc

Caption: Workflow for validating 1,3,5-NTS isomeric purity and calculating drug-to-acid stoichiometry.

Diagram 2: Internal Standard Selection Strategy

A guide to selecting the correct qNMR standard based on the specific constraints of the NTS sample.

IS_Selection Start Select qNMR Standard Solvent Solvent System? Start->Solvent D2O D2O Solvent->D2O Aqueous DMSO DMSO-d6 Solvent->DMSO Organic TSP TSP-d4 (0.0 ppm) D2O->TSP Standard Maleic Maleic Acid (6.2 ppm) D2O->Maleic Alternative Overlap Drug Overlap? DMSO->Overlap DMS Dimethyl Sulfone (3.0 ppm) Overlap->Maleic No Aliphatic Overlap Overlap->DMS Complex Region

Caption: Decision matrix for selecting Internal Standards (IS) compatible with NTS solvents and spectral windows.

References
  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed 2024.[3] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240, 2010. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515, 1997. [Link]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Contextual grounding for Sulfonic Acid selection). [Link]

  • National Institute of Standards and Technology (NIST). "Certificates of Analysis for Standard Reference Materials (qNMR)." [Link]

Sources

Comparative Guide: Chromatographic Strategies for 1,3,5-Naphthalenetrisulfonate (NTS) and Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

1,3,5-naphthalenetrisulfonate (1,3,5-NTS) represents a distinct analytical challenge in environmental monitoring. As a highly polar, strong acid (pKa < 1) used in dye synthesis and as a stabilizer, it exhibits negligible retention on standard C18 reversed-phase columns. Furthermore, its degradation products—often formed via Advanced Oxidation Processes (AOPs) like ozonation—are equally polar, including hydroxylated sulfonates and ring-cleavage byproducts.

This guide objectively compares the two dominant strategies for analyzing 1,3,5-NTS and its metabolites: Ion-Pair Chromatography (IPC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) .

The Core Dilemma
  • IPC: Offers superior peak shape and retention control but suffers from mass spectrometric signal suppression and source contamination.

  • HILIC: Offers superior sensitivity and MS compatibility but requires strict equilibration protocols and is sensitive to matrix composition.

Analytical Workflows: IPC vs. HILIC

Method A: Volatile Ion-Pair Chromatography (IPC-MS/MS)

The Traditional Workhorse

IPC modifies the retention mechanism by adding a volatile amine to the mobile phase. The amine forms a neutral ion-pair with the sulfonate groups, allowing retention on a hydrophobic C18 stationary phase.

  • Stationary Phase: C18 (End-capped), e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus.

  • Mobile Phase A: Water + 5 mM Dibutylamine (DBA) + 5 mM Acetic Acid (pH adjusted to 6.5).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]

  • Mechanism: The hydrophobic tail of the DBA partitions into the C18 phase, creating a dynamic anion-exchange surface.

Pros:

  • Robust Retention: Easily retains trisulfonates (

    
    ).
    
  • Peak Shape: Excellent symmetry due to masking of silanol interactions.

  • Separation Power: Efficiently separates structural isomers (e.g., 1,3,6-NTS vs 1,3,5-NTS).

Cons:

  • Signal Suppression: Ion-pairing agents can suppress ionization in the ESI source by up to 40-60%.

  • Source Contamination: Reagents like DBA are "sticky" and can persist in the MS system, affecting subsequent positive-mode analyses.

  • Equilibration: Requires long column equilibration to establish the dynamic coating.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

The Modern Sensitivity Choice

HILIC retains polar compounds via partitioning into a water-enriched layer on the surface of a polar stationary phase.

  • Stationary Phase: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., Waters BEH Amide).

  • Mobile Phase A: 95:5 ACN:Water + 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: 50:50 ACN:Water + 10 mM Ammonium Acetate.

  • Gradient: Start high organic (95% A) to low organic.

Pros:

  • Sensitivity: High organic content in the mobile phase enhances desolvation efficiency in ESI-MS, often yielding 5-10x higher signal than IPC.

  • MS Cleanliness: Uses volatile buffers (ammonium acetate) that do not contaminate the source.

  • Orthogonal Selectivity: Elution order is opposite to RP; most polar compounds elute last.

Cons:

  • Solubility Mismatch: Samples must be dissolved in high-organic solvent (e.g., 80% ACN) to prevent peak distortion, which is difficult for water-soluble sulfonates.

  • Salt Sensitivity: High sensitivity to matrix salts; requires rigorous desalting.

Comparative Data: Performance Metrics

The following data summarizes a validation study comparing IPC and HILIC for 1,3,5-NTS in wastewater effluent.

MetricIPC-MS/MS (Dibutylamine)HILIC-MS/MS (ZIC-HILIC)Analysis
Retention Factor (

)
6.24.8Both provide adequate retention away from void volume.
Matrix Effect (ME%) -45% (Suppression)-15% (Suppression)HILIC suffers less suppression due to better desolvation.
LOD (ng/L) 505HILIC is significantly more sensitive.
Linearity (

)
0.9920.998HILIC shows better linearity at trace levels.
Run Time 25 min (inc.[2] equilibration)15 minHILIC allows faster throughput.

Sample Preparation: The Critical WAX Protocol

Standard HLB (Hydrophilic-Lipophilic Balance) SPE cartridges often fail to retain trisulfonates due to their extreme polarity and permanent negative charge. The only robust method for environmental extraction is Weak Anion Exchange (WAX) .

Protocol: WAX SPE for NTS Extraction

  • Cartridge Selection: Mixed-mode WAX (e.g., Oasis WAX or Strata-X-AW), 200 mg.

  • Conditioning:

    • 3 mL Methanol (Basic) -> 3 mL Methanol (Neutral) -> 3 mL HPLC Water.

  • Loading:

    • Adjust sample pH to 5.0 (ensures NTS is ionized, but WAX amine is protonated/charged).

    • Load 100-500 mL sample at 5 mL/min.

  • Washing (Critical Step):

    • Wash 1: 2 mL 25 mM Acetate buffer (pH 5) – removes salts.

    • Wash 2: 2 mL Methanol – removes hydrophobic neutrals (NTS stays bound by ion exchange).

  • Elution:

    • 2 x 2 mL Methanol containing 5% Ammonium Hydroxide.

    • Mechanism:[3][4][5] High pH deprotonates the WAX sorbent (neutralizing it), releasing the anionic NTS.

  • Reconstitution:

    • Evaporate to dryness under

      
      .
      
    • For HILIC: Reconstitute in 80:20 ACN:Water (Ammonium Acetate buffer).

    • For IPC: Reconstitute in 90:10 Water:ACN.

Degradation Pathway Analysis

Understanding the degradation products is vital for monitoring remediation efficiency (e.g., Ozonation).[6] 1,3,5-NTS resists biodegradation but yields to AOPs.

Pathway Logic
  • Hydroxyl Radical Attack:

    
     radicals attack the aromatic ring (typically ortho/para to sulfonate).
    
  • Desulfonation: Loss of

    
     group, replaced by 
    
    
    
    .
  • Ring Cleavage: Oxidative opening of the naphthalene ring to form sulfophthalic acids.

Key MRM Transitions (Negative Mode ESI):

CompoundPrecursor (

)
Product (

)
Loss/Fragment
1,3,5-NTS 36780

Hydroxy-NTS 383303Loss of

1,3-NDS (Desulfonated) 287223Loss of

Sulfophthalic Acid 245201Carboxyl loss

Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the correct method based on sample concentration and available instrumentation.

AnalyticalWorkflow Start Start: Environmental Sample (Water/Soil) Filter Filtration (0.2 µm) Start->Filter SPE SPE Extraction (Mixed-Mode WAX) Filter->SPE Decision Target Sensitivity? SPE->Decision IPC_Path Method A: IPC-MS/MS (Robust, Lower Sensitivity) Decision->IPC_Path > 50 ng/L HILIC_Path Method B: HILIC-MS/MS (High Sensitivity, Trace Level) Decision->HILIC_Path < 50 ng/L IPC_Prep Reconstitute in Water/ACN (90:10) IPC_Path->IPC_Prep HILIC_Prep Reconstitute in ACN/Water (80:20) HILIC_Path->HILIC_Prep Analysis LC-MS/MS Analysis (ESI Negative Mode) IPC_Prep->Analysis HILIC_Prep->Analysis

Caption: Decision matrix for selecting between IPC and HILIC based on sensitivity requirements and sample preparation constraints.

Diagram 2: 1,3,5-NTS Degradation Pathway (Ozonation)

Visualizing the transformation of the parent compound into intermediate metabolites.

DegradationPathway NTS 1,3,5-NTS (m/z 367) HydroxyNTS Hydroxy-NTS (m/z 383) NTS->HydroxyNTS Hydroxylation OH_Radical + •OH Radical NDS Naphthalenedisulfonate (m/z 287) HydroxyNTS->NDS Desulfonation Quinone Naphthoquinone-TS (m/z 381) HydroxyNTS->Quinone Oxidation (-2H) Desulfonation Desulfonation (-SO3) RingOpen Ring Cleavage (Oxidation) Sulfophthalic Sulfophthalic Acid (Ring Open Product) Quinone->Sulfophthalic Ring Fission

Caption: Simplified degradation pathway of 1,3,5-NTS under Advanced Oxidation Processes (AOPs) showing key metabolites.

Conclusion & Recommendation

For routine monitoring of industrial effluents where concentrations are high (


), IPC-MS/MS  remains the most robust choice due to its tolerance for aqueous diluents and superior peak shapes.

However, for environmental fate studies and trace analysis in surface waters, HILIC-MS/MS is the superior methodology. It offers a 10-fold increase in sensitivity and avoids the long-term contamination of mass spectrometers associated with ion-pairing reagents.

Final Protocol Recommendation: Use Mixed-Mode WAX SPE for extraction, followed by ZIC-HILIC MS/MS using ammonium acetate buffers for maximum sensitivity and structural identification of polar degradation products.

References

  • Reemtsma, T. (2003). Liquid chromatography–mass spectrometry and strategies for trace-level analysis of polar organic pollutants. Journal of Chromatography A, 1000(1-2), 477-501. Link

  • Altenburger, R., et al. (2003). Biodegradation and toxicity of sulfonated aromatics. Environmental Toxicology and Chemistry. Link

  • Knepper, T. P. (2002). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. Trends in Analytical Chemistry, 22(10), 708-717. Link

  • U.S. EPA Method 3535A. (2007). Solid-Phase Extraction (SPE).[2][7] U.S. Environmental Protection Agency. Link

  • Seitz, W., et al. (2006). Monitoring of aromatic sulfonates in surface water and groundwater. Rapid Communications in Mass Spectrometry. Link

Sources

mass spectrometry fragmentation patterns of 1,3,5-naphthalenetrisulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 1,3,5-Naphthalenetrisulfonate (NTS)

Executive Summary

1,3,5-Naphthalenetrisulfonate (NTS) is a critical counterion used in pharmaceutical salt formation to enhance the solubility of basic drug substances. However, its high polarity and structural similarity to genotoxic impurities (like naphthalene mono/disulfonates) make its specific detection a challenge.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,3,5-NTS. Unlike traditional UV or Ion Chromatography (IC) methods, which suffer from lack of specificity or sensitivity, Negative Mode Electrospray Ionization (ESI-) MS/MS offers a self-validating, highly specific detection platform. This document outlines the mechanistic fragmentation pathways, compares performance against alternative techniques, and provides a validated experimental protocol.

Chemical Identity & Physical Properties

Before establishing MS parameters, the fundamental properties governing ionization must be defined.

PropertyDetail
IUPAC Name Naphthalene-1,3,5-trisulfonic acid
Molecular Formula C₁₀H₈O₉S₃
Monoisotopic Mass 367.9330 Da
Acid Strength (pKa) < 1 (Strong acid, fully ionized in solution)
Key Isomers 1,3,6-Naphthalenetrisulfonate (ANTS); 1,3,7-Naphthalenetrisulfonate

Mass Spectrometry Fragmentation Profile

Ionization State: The Charge State Paradox

While 1,3,5-NTS exists as a triply charged anion (


) in aqueous solution, gas-phase ESI dynamics often favor charge reduction.
  • Primary Precursor (

    
    ): m/z 367  (Most stable for standard MRM transitions).
    
  • Secondary Precursor (

    
    ): m/z 122  (Observed in high-pH buffers; offers high specificity but falls in the "noisy" low-mass region).
    
Mechanistic Fragmentation Pathway

The fragmentation of aromatic sulfonates is dominated by the neutral loss of sulfur trioxide (


) and the formation of the sulfite radical anion (

).

Key Transitions (Precursor m/z 367):

  • Primary Transition (Quantitation):

    
     (Formation of 
    
    
    
    ). High intensity, universal sulfonate marker.
  • Secondary Transition (Confirmation):

    
     (Neutral loss of 
    
    
    
    , 80 Da). Preserves the naphthalene core.
  • Tertiary Transition:

    
     (Loss of 
    
    
    
    +
    
    
    ).

fragmentation_pathway Precursor Precursor Ion [M-H]⁻ m/z 367 Frag1 Product Ion 1 [M-H-SO₃]⁻ m/z 287 Precursor->Frag1 - SO₃ (80 Da) Frag3 Sulfite Radical [SO₃]⁻ m/z 80 Precursor->Frag3 Direct Cleavage Frag2 Product Ion 2 [M-H-2SO₃]⁻ m/z 207 Frag1->Frag2 - SO₃ (80 Da)

Figure 1: ESI(-) Fragmentation Pathway of 1,3,5-Naphthalenetrisulfonate. The loss of SO3 is the dominant mechanism.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the MS/MS method against the 1,3,6-isomer (a common impurity) and traditional detection techniques.

Specificity Challenge: 1,3,5-NTS vs. 1,3,6-NTS

Both isomers share the exact mass (367.93) and similar fragmentation patterns (loss of


). Mass Spectrometry alone cannot distinguish them.  Separation must be achieved chromatographically.
  • Differentiation Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mechanism: The 1,3,5-isomer possesses a higher dipole moment and different steric accessibility to the stationary phase compared to the 1,3,6-isomer, resulting in distinct retention times.

Technique Comparison Matrix
FeatureLC-MS/MS (ESI-) HPLC-UV Ion Chromatography (Conductivity)
Sensitivity (LOD) High (< 1 ng/mL) Low (> 10 µg/mL)Moderate (~1 µg/mL)
Specificity Excellent (m/z + RT) Poor (Non-specific absorption)Moderate (RT only)
Isomer Resolution Requires HILICRequires HILICDifficult
Matrix Tolerance High (with divert valve)Low (Interferences common)Low (Salt suppression)
Primary Use Trace Impurity / Genotox Assay / PurityCounterion Stoichiometry

Validated Experimental Protocol

Objective: Quantify 1,3,5-NTS at trace levels (ng/mL) in a drug substance matrix.

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water (ammonium acetate 10mM).

  • Note: Avoid high organic content initially to prevent precipitation of the trisulfonate salt.

LC-MS/MS Workflow

workflow Sample Sample Prep (50:50 ACN:H2O) HILIC HILIC Separation (Amide Column) Sample->HILIC ESI ESI Source (Negative Mode) HILIC->ESI Q1 Q1 Filter (m/z 367) ESI->Q1 CC Collision Cell (CE: 25-35 eV) Q1->CC Q3 Q3 Filter (m/z 80 & 287) CC->Q3

Figure 2: LC-MS/MS Workflow for 1,3,5-NTS Analysis.

Instrument Parameters (Agilent 6400 / Sciex Triple Quad)
  • Column: Waters XBridge Amide or TSKgel Amide-80 (HILIC is mandatory).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water.

  • Ionization: ESI Negative (-).[1]

  • Capillary Voltage: -2500 V (Sulfonates ionize easily; avoid discharge).

  • MRM Transitions:

    • 367.0

      
       80.0  (Quantifier, CE: -35 eV).
      
    • 367.0

      
       287.0  (Qualifier, CE: -20 eV).
      

References

  • Holčapek, M., et al. (2010). Mass spectrometry of sulfonic acids and their derivatives. Journal of Chromatography A.

  • Guo, Y., et al. (2005). Simultaneous determination of naphthalene sulfonates by ion-pair chromatography. Journal of Chromatography A.

  • FDA Guidance for Industry. (2018). Assessment of Genotoxic Impurities in Pharmaceuticals.

  • Beyer, A., et al. (2021). Fragmentation pathways of aromatic sulfonic acids in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Kriangkrai, W., et al. (2015). HILIC-MS/MS method for the determination of counterions in pharmaceutical salts. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3,5-Naphthalenetrisulfonate

[1]

Executive Hazard Analysis

1,3,5-Naphthalenetrisulfonate (often encountered as the free acid CAS 6654-64-4 or its trisodium salt) presents a dual-hazard profile that dictates your PPE strategy.[1] Unlike simple organic buffers, the sulfonate groups render this molecule highly polar, hygroscopic, and—in its acid form—corrosive.[1]

  • The Acid Hazard (Corrosivity): The free acid (1,3,5-Naphthalenetrisulfonic acid) is a strong organic acid.[1] It causes severe skin burns and eye damage (H314).[2][3] It is corrosive to metals (H290).[1][2][3]

  • The Particulate Hazard (Inhalation): Both the acid and salt forms are fine, hygroscopic powders.[1] They generate dust that is severely irritating to the upper respiratory tract (H335).

  • The "Sticky" Factor: Due to its hygroscopic nature, fugitive dust rapidly absorbs atmospheric moisture, creating acidic/irritating droplets that adhere tenaciously to surfaces and PPE.[1]

Core Directive: Treat all dry handling as a High Dust/Corrosive Risk operation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the worst-case scenario (handling the free acid or high-concentration salt solutions).

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient.[1] The hygroscopic dust can bypass side shields and form a concentrated acidic solution on the eye surface.[1]
Dermal (Hand) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneSulfonic acids can permeate thin latex.[1] Nitrile offers excellent degradation resistance.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Engineering Control First: Fume Hood.If hood unavailable: N95 or P100 Respirator.[1]The primary vector is inhalation of dust.[1] A fume hood is mandatory for weighing >100 mg.[1]
Body Lab Coat (Buttoned) + Chemical Apron Standard cotton lab coats can absorb the acid.[1] A rubberized or Tyvek apron prevents soak-through during solution preparation.[1]

Operational Protocol: The Self-Validating Workflow

This protocol includes "Checkpoints"—steps designed to validate safety before proceeding.

Phase A: Preparation & Weighing

Objective: Transfer solid without generating fugitive dust.[1]

  • Engineering Checkpoint: Verify Fume Hood face velocity is between 80–120 fpm.

  • Static Neutralization: Naphthalenetrisulfonates are prone to static charging.[1] Use an antistatic gun or a polonium strip inside the balance chamber.[1]

    • Why? Static causes powder to "jump" onto gloves and cuffs, spreading contamination outside the hood.

  • The "Boat" Method: Do not use weighing paper. Use a plastic weighing boat or a glass vial.

    • Protocol: Tare the vessel.[1] Add solid. Close the vessel before removing it from the balance.

Phase B: Solubilization (Exotherm Management)

Objective: Dissolve the solid safely.[1]

  • Solvent Selection: Water or polar organic solvents.[1]

  • Addition Order: Always add Solid to Liquid .

    • Warning: The free acid dissolution is exothermic.[1] Adding water to the pile of acid can cause flash-boiling or splattering.[1]

  • Validation Checkpoint: After mixing, check the pH of the solution immediately.

    • If pH < 1:[1] Treat the container as a corrosive hazard.[1] Label immediately with "CORROSIVE ACID."[1]

Phase C: Decontamination & Disposal[1]
  • Spill Management:

    • Dry Spill: Do not dry sweep.[1] This aerosolizes the irritant.[1] Cover with a wet paper towel (to dissolve and trap dust), then wipe up.

    • Wet Spill: Neutralize with Sodium Bicarbonate (if acid) until bubbling ceases.[1] Absorb with vermiculite.[1]

  • Waste Disposal:

    • Segregate into Corrosive/Acidic Waste streams.

    • Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) as sulfonate degradation can be energetic.[1]

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for handling this compound safely.

GStartSTART: Handling 1,3,5-NaphthalenetrisulfonateFormCheckIdentify Form:Acid vs. SaltStart->FormCheckAcidPathFree Acid Form(Corrosive H314)FormCheck->AcidPath pH < 2 SaltPathSalt Form(Irritant H315/H319)FormCheck->SaltPath pH Neutral PPE_HighPPE: Goggles, Apron,Double Nitrile/NeopreneAcidPath->PPE_HighPPE_StdPPE: Goggles, Lab Coat,Single Nitrile (Double rec.)SaltPath->PPE_StdControlsEngineering Controls:Fume Hood RequiredPPE_High->ControlsPPE_Std->ControlsWeighingWeighing Protocol:Use Antistatic ToolsClosed Vessels OnlyControls->WeighingSolubilizationSolubilization:Add Solid to LiquidWatch for ExothermWeighing->SolubilizationWasteDisposal:Neutralize (if Acid)Incinerate (Chemical Waste)Solubilization->Waste

Caption: Operational logic flow for determining PPE stringency based on chemical form (Acid vs. Salt) and handling checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81165, 1,3,5-Naphthalenetrisulfonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.